Fmoc-Orn(Fmoc)-OH
Description
BenchChem offers high-quality Fmoc-Orn(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Orn(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549390 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201046-59-5 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc Solid-Phase Peptide Synthesis: A Mechanistic & Practical Guide
Part 1: Core Directive & Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy has superseded the older Boc/Benzyl chemistry to become the industry standard for solid-phase peptide synthesis (SPPS). Its dominance stems from a singular, elegant chemical principle: orthogonality . By utilizing a base-labile N-alpha protecting group (Fmoc) alongside acid-labile side-chain protection (tBu, Trt, Pbf), chemists can modulate the growing peptide chain under mild conditions without disturbing the final cleavage determinants.
This guide moves beyond the "recipe" approach. It dissects the mechanistic causality of Fmoc chemistry, providing the senior-level insights required to troubleshoot difficult sequences, prevent insidious side reactions like aspartimide formation, and transition toward modern "green" SPPS workflows.
Part 2: Mechanistic Principles
The Base-Induced -Elimination
The removal of the Fmoc group is not a hydrolysis; it is a base-induced
The Mechanism:
-
Deprotonation: A secondary amine (typically piperidine) abstracts the acidic proton at the 9-position.
-
Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF), releasing carbon dioxide and the free amine.
-
Scavenging: The highly reactive DBF intermediate is an electrophile. If left unchecked, it can re-attach to the free amine. Therefore, the deprotection reagent (piperidine) serves a dual role: it acts as the base and the scavenger, trapping DBF as a stable fulvene-piperidine adduct.[1]
Visualization: The Deprotection Pathway
Caption: The base-induced beta-elimination mechanism of Fmoc removal and subsequent scavenging of the reactive dibenzofulvene intermediate.
Part 3: The Orthogonal Strategy
True orthogonality implies that one set of protecting groups can be removed in the presence of another with no cross-reactivity.
| Component | Protecting Group | Lability Condition | Reagent Example |
| N- | Fmoc | Basic | 20% Piperidine in DMF |
| Side Chains | tBu, Trt, Boc, Pbf | Acidic | 95% TFA (Final Cleavage) |
| C-Term Linker | Wang, Rink Amide | Acidic | 95% TFA (Final Cleavage) |
| Special Linkers | 2-Cl-Trt | Mildly Acidic | 1% TFA in DCM |
Expert Insight: The 2-Chlorotrityl chloride (2-Cl-Trt) resin is "hyper-acid labile." It allows for the cleavage of the protected peptide fragment (with side-chain groups intact) using just 1% TFA. This is crucial for convergent synthesis where you need to couple fully protected fragments.
Part 4: Experimental Workflow & Protocols
Standard Manual Fmoc SPPS Cycle
Note: This protocol assumes a 0.1 mmol scale.
Reagents:
-
Activator: 0.5 M HBTU or HATU in DMF.
-
Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.
-
Wash Solvent: High-purity DMF (Amine-free).
The Protocol:
-
Swelling:
-
Place resin in a fritted reaction vessel.
-
Add DMF (5 mL) and rock for 30 mins. Drain.
-
Why? Polystyrene resins collapse in dry states. Solvation expands the polymer matrix, exposing reactive sites.
-
-
Fmoc Deprotection (The "2+10" Method):
-
Add 20% Piperidine/DMF (5 mL). Rock for 2 minutes . Drain.
-
Add fresh 20% Piperidine/DMF (5 mL). Rock for 10 minutes .[6] Drain.
-
Why? The short initial burst removes the bulk of Fmoc and the generated DBF. The second longer incubation drives the reaction to completion without saturating the solution with byproducts.
-
-
Washing (Critical Step):
-
Wash with DMF (5 x 5 mL).
-
Why? Residual piperidine will instantly remove the Fmoc group of the next incoming amino acid, leading to "double insertion" or polymerization.
-
-
Coupling:
-
Dissolve Fmoc-AA-OH (5 eq) and HBTU (5 eq) in DMF.
-
Add DIPEA (10 eq).[7] Observe color change to yellow (activation).
-
Immediately add to resin. Rock for 30–60 mins.
-
Expert Note: Pre-activation should not exceed 2-3 minutes to avoid racemization of the activated ester.
-
-
Monitoring (Kaiser Test):
-
Remove a few resin beads. Add Ninhydrin reagents.
-
Blue: Free amines present (Incomplete coupling → Recouple).
-
Yellow/Colorless: No free amines (Complete → Proceed).
-
Workflow Visualization
Caption: The iterative Fmoc SPPS cycle. Note the critical decision point at the Kaiser Test to ensure high fidelity.
Part 5: Critical Side Reactions & Troubleshooting
Aspartimide Formation
This is the "silent killer" in Fmoc chemistry. It occurs when the nitrogen of the backbone amide attacks the side-chain ester of Aspartic acid, forming a 5-membered succinimide ring.
-
Trigger: Basic conditions (Piperidine) during deprotection.[1][8]
-
High-Risk Sequences: Asp-Gly, Asp-Asn, Asp-Ser.
-
Prevention:
-
Add Acid: Use 0.1 M HOBt or Oxyma Pure in the piperidine deprotection solution. This suppresses the side-chain ionization.
-
Bulky Groups: Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The steric bulk prevents ring closure.
-
Diketopiperazine (DKP) Formation
DKP formation leads to the loss of the first two amino acids from the resin. It happens when the N-terminal amine attacks the ester linkage to the resin.
-
Trigger: Proline in the 2nd position (e.g., H-Pro-Xaa-Resin). The cis-conformation of Proline favors the "turn" required for cyclization.
-
Prevention:
Aggregation & "Difficult Sequences"
As the peptide grows, it can form intermolecular hydrogen bonds (beta-sheets), causing the resin to shrink and sites to become inaccessible.
-
Diagnosis: Broadening of deprotection peaks (UV monitoring) or sudden failure of Kaiser test.
-
Troubleshooting Table:
| Strategy | Mechanism | Protocol Note |
| Pseudoprolines | Disrups H-bonds (kink) | Replace Ser/Thr with Fmoc-Ser(psiMe,Mepro)-OH at intervals. |
| Chaotropic Salts | Disrupts H-bonds | Add 0.1 M LiCl or KSCN to the coupling mixture. |
| Magic Mixture | Solvation power | Use DCM/DMF/NMP (1:1:1) with 1% Triton X-100. |
| Elevated Temp | Kinetic energy | Perform coupling at 50°C (Microwave or conventional). |
Part 6: Cleavage & Isolation
The final step requires a "cocktail" of scavengers to trap the reactive carbocations (tBu+, Trt+, Pbf+) generated by TFA. Without scavengers, these cations will alkylate Trp, Met, and Cys residues irreversibly.
Scavenger Cocktail Selection Guide
| Peptide Characteristics | Recommended Cocktail | Composition (v/v) |
| Standard (No Cys/Met/Trp) | Standard | 95% TFA, 2.5% TIS, 2.5% H2O |
| Contains Met or Trp | Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT |
| Contains Cys (High Risk) | DODT Cocktail | 94% TFA, 2.5% DODT, 2.5% TIS, 1% H2O |
Safety Note: EDT (Ethanedithiol) is extremely malodorous. DODT (3,6-dioxa-1,8-octanedithiol) is a less smelly, equally effective alternative for Cys protection.
Part 7: Green Chemistry Alternatives
The industry is moving away from DMF and NMP due to reprotoxicity (REACH restrictions).
-
Solvents: 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether) are superior green alternatives.[4][10]
-
Caveat: Standard 20% Piperidine in 2-MeTHF is often too slow.
-
Solution: Use Gamma-Valerolactone (GVL) or binary mixtures (e.g., 2-MeTHF/GVL) to maintain deprotection kinetics.
-
-
Bases: Piperazine is a non-controlled, greener alternative to piperidine.
-
Protocol: 10% Piperazine in EtOH/NMP (10:90) with 0.1 M HOBt.
-
References
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4][7][8][9][11][12][13][14] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Albercio, F., & Tulla-Puche, J. (2008). The Status of Green SPPS. Organic Process Research & Development. Link
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. biotage.com [biotage.com]
Discovery of Fmoc-Orn(Fmoc)-OH synthesis
Technical Guide: Synthesis and Strategic Application of -Bis(fluorenylmethoxycarbonyl)-L-Ornithine[1]
Executive Summary
Molecule: Fmoc-Orn(Fmoc)-OH CAS: [Implied Derivative of Ornithine] Role: Symmetric branching unit, analytical standard, and intermediate for homo-functionalized ornithine derivatives.
The discovery of efficient routes to Fmoc-Orn(Fmoc)-OH is rooted in the foundational work of Louis A. Carpino , who introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970. While standard Solid Phase Peptide Synthesis (SPPS) demands orthogonality (Fmoc/Boc), specific applications in materials science (peptide dendrimers) and chemical biology require the simultaneous protection of both the
Part 1: Historical Context & Mechanistic Basis[2]
The Carpino Revolution
Before 1970, peptide chemistry relied heavily on acid-labile (Boc) or hydrogenolysis-labile (Z) groups. Louis Carpino's introduction of the Fmoc group revolutionized the field by providing a base-labile protecting group, enabling orthogonal schemes (Fmoc/tBu) that avoided repetitive acidolysis.
The Ornithine Challenge
Ornithine presents a unique challenge due to its tendency to undergo intramolecular cyclization to form lactams (specifically
-
Orthogonal Route (Standard): Uses copper(II) complexation to temporarily mask the
-amine/carboxyl, allowing selective protection of the -amine (typically with Boc), followed by Fmoc protection of the -amine. -
Symmetric Route (Target): Direct reaction of L-Ornithine with excess Fmoc reagent. The "discovery" here lies in the optimization of pH and solvent conditions to ensure complete bis-protection without racemization or oligomerization.
Mechanistic Choice: Fmoc-Cl vs. Fmoc-OSu
-
Fmoc-Cl (Acid Chloride): Highly reactive but prone to forming Fmoc-dipeptides via mixed anhydride intermediates. It also generates HCl, requiring careful buffering.
-
Fmoc-OSu (N-Hydroxysuccinimide Ester): The preferred reagent for this protocol. It is less aggressive, suppressing oligomer formation and eliminating the risk of acylating the carboxylate to form anhydrides.
Part 2: Strategic Synthesis Protocol
Workflow Diagram
The following diagram illustrates the optimized synthesis pathway, highlighting the critical decision points to avoid lactamization and oligomers.
Caption: Optimized synthetic workflow for Fmoc-Orn(Fmoc)-OH using Fmoc-OSu to prevent oligomerization.
Detailed Methodology
Objective: Synthesis of 10 mmol Fmoc-Orn(Fmoc)-OH.
1. Reagents & Setup
| Reagent | Amount | Molar Eq. | Role |
| L-Ornithine HCl | 1.68 g | 1.0 | Substrate |
| Fmoc-OSu | 8.43 g | 2.5 | Protecting Group Source |
| Na2CO3 | 2.65 g | 2.5 | Base (pH maintenance) |
| Water/Dioxane | 1:1 (50 mL) | - | Solvent System |
2. Experimental Procedure
-
Solubilization: Dissolve L-Ornithine HCl (1.68 g) and Na2CO3 (2.65 g) in 25 mL of distilled water. Ensure pH is approximately 9.0.
-
Expert Insight: The
-amine ( ) is more basic than the -amine ( ). Maintaining pH > 9 ensures the -amine is unprotonated and reactive.
-
-
Reagent Addition: Dissolve Fmoc-OSu (8.43 g) in 25 mL of Dioxane (or Acetone). Add this solution dropwise to the aqueous ornithine solution over 30 minutes while stirring vigorously.
-
Why Dioxane? It is miscible with water and solubilizes the hydrophobic Fmoc reagent effectively.
-
-
Reaction: Stir the suspension at room temperature for 18 hours. The mixture will become thick as the product forms.
-
Workup:
-
Dilute with 50 mL water.
-
Extract with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). Discard the organic layer. -
Crucial Step: The product is currently in the aqueous layer as the sodium salt.
-
-
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2.0 while stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid. Wash with cold water (
) and Hexane. Recrystallize from Ethyl Acetate/Hexane if necessary.
Part 3: Quality Control & Characterization
To ensure the integrity of the "bis-Fmoc" structure, the following parameters must be verified.
| Test | Expected Result | Diagnostic Value |
| HPLC | Single Peak, RT > Fmoc-Orn(Boc) | Confirms purity and absence of mono-protected species. |
| 1H NMR | Integration of Fmoc protons = 16H (vs 8H) | Verifies presence of two Fmoc groups. |
| Mass Spec (ESI) | [M+H]+ ≈ 577.6 Da | Confirms molecular weight (Orn + 2 Fmoc - 2 H). |
| Melting Point | 185–190°C (Decomp) | Indicates crystalline purity. |
NMR Diagnostic (DMSO-d6):
Look for two distinct amide doublets/triplets around 7.0–7.5 ppm (overlapping with aromatics) and the integration of the fluorenyl aromatic protons (16H total). The
Part 4: Applications
Dendrimer Synthesis
Fmoc-Orn(Fmoc)-OH serves as a symmetric branching unit . Upon deprotection with piperidine, both amines become available simultaneously, allowing the growth of two identical peptide branches. This is superior to Lysine in cases where a shorter linker length (propyl vs butyl) is desired to increase surface density.
Analytical Standards
It is used as a reference material in the analysis of peptide impurities. In SPPS using Fmoc-Orn(Boc)-OH, premature loss of the Boc group can lead to inadvertent "double Fmoc" capping if Fmoc-Xaa is in excess. Fmoc-Orn(Fmoc)-OH allows researchers to identify this specific impurity peak.
References
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] Journal of the American Chemical Society, 92(19), 5748–5749. Link
-
Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Base-Sensitive Amino-Protecting Groups.[3] Accounts of Chemical Research, 20(11), 401–407. Link
-
Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][4] International Journal of Peptide and Protein Research, 35(3), 161–214.[4] Link
-
Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino Acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino Acids Involving Succinimidyl Carbonates. Synthesis, 1983(08), 671–673. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. - Creative Peptides [creative-peptides.com]
- 3. A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity Analysis of Fmoc-Orn(Fmoc)-OH by HPLC
Introduction: The Critical Role of Purity in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the quality of the raw materials is paramount to the success of synthesizing the target peptide with high fidelity and yield. Among these essential building blocks, Fmoc-protected amino acids form the cornerstone of modern peptide chemistry. This guide focuses on a crucial, yet often overlooked, doubly protected amino acid derivative: Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine, or Fmoc-Orn(Fmoc)-OH. Its purity is not merely a quality control checkpoint but a critical determinant of the final peptide's purity, as even minute impurities can lead to the formation of deletion or modified peptide sequences that are challenging and costly to remove during downstream purification.
This document provides a comprehensive, technically-grounded framework for the purity analysis of Fmoc-Orn(Fmoc)-OH using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the analytical method development, provide a detailed, field-tested protocol, and discuss the interpretation of the resulting data, empowering researchers, scientists, and drug development professionals to ensure the integrity of their peptide synthesis endeavors.
The Analytical Imperative: Why HPLC for Purity Analysis?
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is the gold standard for the analysis of Fmoc-amino acids.[1][2][3] The technique offers a powerful combination of high resolution, sensitivity, and reproducibility, making it ideally suited for separating the target compound from structurally similar impurities.
The core principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.[3] The highly hydrophobic nature of the Fmoc protecting group makes Fmoc-Orn(Fmoc)-OH and its potential impurities well-retained on a C18 column, allowing for excellent separation with a gradient elution of an organic modifier, such as acetonitrile, in an aqueous buffer.
Understanding the Analyte: Fmoc-Orn(Fmoc)-OH
Fmoc-Orn(Fmoc)-OH is an L-ornithine derivative where both the alpha-amino and delta-amino groups are protected by the bulky, lipophilic Fmoc group. This double protection is strategic, preventing unwanted side reactions at both amino functionalities during peptide synthesis. However, the synthesis and storage of this compound can introduce several process-related and degradation impurities.
Potential Impurities in Fmoc-Orn(Fmoc)-OH
A robust HPLC method must be capable of separating the main component from a range of potential impurities. For Fmoc-Orn(Fmoc)-OH, these can be broadly categorized as follows:
| Impurity Category | Specific Examples | Potential Impact on Peptide Synthesis |
| Process-Related Impurities | Unprotected Ornithine, Fmoc-Orn-OH (singly protected), Di-Fmoc-Ornithine dipeptides | Chain termination, insertion of incorrect amino acids, formation of deletion sequences. |
| Degradation Products | Dibenzofulvene (DBF) and its adducts, Loss of one or both Fmoc groups | Premature deprotection leading to undesired peptide chain elongation.[4] |
| Enantiomeric Impurities | Fmoc-D-Orn(Fmoc)-OH | Incorporation of the incorrect stereoisomer, affecting the peptide's biological activity and three-dimensional structure. |
| Reagent-Related Impurities | Residual Fmoc-OSu or Fmoc-Cl | Can react with the growing peptide chain, causing unwanted modifications. |
Table 1: Common Impurities in Fmoc-Orn(Fmoc)-OH and their Synthetic Consequences.
A Validated HPLC Method for Purity Determination
The following protocol is a robust, field-proven method for the purity analysis of Fmoc-Orn(Fmoc)-OH. It is designed to be a self-validating system, where the clear separation of potential impurities provides confidence in the accuracy of the purity assessment.
Experimental Workflow
Sources
- 1. CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. pubs.acs.org [pubs.acs.org]
Commercial suppliers of Fmoc-Orn(Fmoc)-OH
Title: Technical Guide to High-Purity Fmoc-Orn(Fmoc)-OH: Sourcing, Quality Control, and Applications in Peptide Dendrimer Synthesis
Executive Summary
Fmoc-Orn(Fmoc)-OH (N
This guide addresses the critical shortage of standardized sourcing information for this reagent, providing technical specifications, a validated supplier landscape, and protocols for overcoming its inherent solubility challenges.
Technical Specifications & Chemical Identity
To ensure reproducibility, reagents must meet strict identity and purity criteria. The bis-Fmoc protection significantly alters solubility and molecular weight compared to standard derivatives.
Table 1: Core Chemical Specifications
| Parameter | Specification | Notes |
| Chemical Name | N | Often abbreviated as Bis-Fmoc-Ornithine |
| CAS Number | 201046-59-5 | Critical for sourcing.[1][2] Distinct from Fmoc-Orn(Boc) (109425-55-0). |
| Formula | C | |
| Molecular Weight | 576.64 g/mol | Significantly heavier than Fmoc-Lys(Fmoc)-OH (590.67 g/mol ) due to chain length? No, Lys is heavier. Orn is lighter. |
| Purity (HPLC) | Impurities often include mono-Fmoc species. | |
| Chiral Purity | Essential to prevent diastereomer formation in dendrimers. | |
| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage/fulvene contamination. |
Strategic Sourcing: The Supplier Landscape
Unlike commodity reagents (e.g., Fmoc-Gly-OH), Fmoc-Orn(Fmoc)-OH is a Tier 2 Specialty Reagent . It is rarely stocked by bulk catalog giants (Bachem, Merck) for immediate dispatch and often requires lead times from fine chemical synthesis houses.
Supplier Categorization
-
Tier 1: Global Distributors (High Trust, Higher Cost)
-
Fisher Scientific / eMolecules: Acts as a verified aggregator. Reliable for small R&D quantities (1g – 5g).
-
Iris Biotech (Germany): Known for high-quality dendrimer cores. Often lists under "Branching Units."
-
-
Tier 2: Specialized Peptide Manufacturers (Direct Source)
-
Watanabe Chemical (Japan): High reliability for non-standard side-chain protections.
-
Chem-Impex / AAPPTec (USA): Frequently stock "Ornithine derivatives" but require specific inquiry for the bis-Fmoc variant.
-
-
Tier 3: Custom Synthesis (Bulk Scale)
-
Aladdin Scientific / Ambeed: Cost-effective for >100g orders, but requires rigorous in-house QC validation upon receipt.
-
Sourcing Decision Matrix
Figure 1: Decision matrix for sourcing Fmoc-Orn(Fmoc)-OH based on scale and risk tolerance.
Applications: Why Ornithine?
The primary application of Fmoc-Orn(Fmoc)-OH is the synthesis of Peptide Dendrimers .
-
Structural Compactness: Ornithine has a 3-carbon side chain, compared to Lysine's 4-carbon chain. This results in a tighter, more compact dendrimer core.
-
Proteolytic Stability: Ornithine is non-proteinogenic, offering slightly improved resistance to serum proteases compared to Lysine-based cores.
-
Symmetric Branching:
Experimental Protocols
A. Solubility & Handling
Bis-Fmoc amino acids are significantly more hydrophobic than their mono-protected counterparts due to the two bulky fluorenyl groups.
-
Solvent: Pure DMF is often insufficient for high concentrations (0.5 M).
-
Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) to ensure complete dissolution.
-
Heating: Gentle warming to 40°C may be required during dissolution, but avoid prolonged heating to prevent Fmoc cleavage.
B. Solid-Phase Coupling Protocol (Dendrimer Core)
Standard Fmoc SPPS cycle modified for branching.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Coupling the Core (Fmoc-Orn(Fmoc)-OH):
-
Reagents: 3 eq. Fmoc-Orn(Fmoc)-OH, 2.9 eq. HATU, 6 eq. DIPEA.
-
Solvent: NMP/DMF (1:1).
-
Time: 60 minutes at Room Temp. Double couple if using low-loading resin.
-
-
Deprotection (The Branching Step):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: This step exposes two amines per Ornithine residue. The resin loading effectively doubles relative to the growing chains.
-
-
Branch Extension:
-
Calculate reagents based on 2x the initial resin substitution .
-
Use 5-10 equivalents of the next Fmoc-Amino Acid relative to the original scale to ensure both arms couple fully.
-
C. Quality Control (Self-Validation)
Upon receipt of the material, perform a TLC check (Chloroform:Methanol:Acetic Acid, 90:8:2).
-
Bis-Fmoc Orn: High Rf (Hydrophobic).
-
Mono-Fmoc Impurity: Lower Rf.
-
Free Ornithine: Baseline.
Visualizing the Branching Workflow
Figure 2: Synthesis workflow for generating a Generation 1 (G1) dendrimer core using Fmoc-Orn(Fmoc)-OH.
References
-
Aladdin Scientific. Fmoc-L-Orn(Fmoc)-OH Product Specifications. Retrieved from
-
ChemicalBook. Global Supplier List for CAS 201046-59-5. Retrieved from
-
GuideChem. Technical Properties of Bis-Fmoc-Ornithine. Retrieved from
- Tam, J. P. (1988). "Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system". Proceedings of the National Academy of Sciences, 85(15), 5409-5413.
-
Fisher Scientific. Sourcing Specialty Amino Acids via eMolecules. Retrieved from
Sources
Methodological & Application
Application Note: On-Resin Peptide Branching with Fmoc-Orn(Fmoc)-OH
Executive Summary
This guide details the protocol for generating symmetric peptide branches using N
Target Audience: This protocol is designed for synthetic chemists and drug developers requiring high-density ligand display or compact dendritic scaffolds.
Key Technical Insight: The use of Ornithine creates a "hyper-crowded" branching point. While this improves metabolic stability and receptor clustering, it significantly increases steric hindrance during the initial elongation steps. This guide provides a modified SPPS (Solid Phase Peptide Synthesis) workflow to overcome these steric barriers.
Scientific Rationale & Mechanism
The "Ornithine Effect" in Branching
The choice between Lysine and Ornithine for branching is not merely cosmetic; it fundamentally alters the topology of the peptide dendrimer.
-
Lysine (Lys): 4-carbon side chain (
). Flexible, wider angle between branches. -
Ornithine (Orn): 3-carbon side chain (
). Rigid, acute angle between branches.
Mechanistic Implication: When Fmoc-Orn(Fmoc)-OH is deprotected, two primary amine groups are exposed in close proximity. The subsequent coupling of two amino acids simultaneously leads to significant steric clash. Standard single-coupling protocols often fail here, resulting in "deletion sequences" (where one branch fails to couple).
Visualization of Steric Topology
Figure 1: Topological constraint of Ornithine branching. The reduced distance to the core creates a high-risk zone for incomplete coupling.
Strategic Planning & Materials
Resin Selection (Critical)
Do not use high-loading resins. The branching doubles the peptide loading effectively at the core.
-
Recommended: Tentagel S RAM or Rink Amide MBHA (Low Loading).
-
Target Loading: 0.2 – 0.35 mmol/g.
-
Why? If you start with 0.6 mmol/g, after the Ornithine split, your effective growing chain concentration is 1.2 mmol/g, leading to inter-chain aggregation and synthesis collapse.
Reagent Table
| Reagent | Specification | Purpose |
| Branching Unit | Fmoc-Orn(Fmoc)-OH | Generates two reactive amine sites. |
| Coupling Agent | HATU or COMU | High-efficiency activation required to overcome sterics. |
| Base | DIPEA or TMP | Collidine (TMP) is preferred for Cys/His to prevent racemization. |
| Solvent | DMF (Main), NMP (Wash) | NMP disrupts aggregation better than DMF. |
| Chaotropic Agent | K-Oxyma (optional) | Add if sequence is hydrophobic to disrupt H-bonds. |
Detailed Protocol
Phase 1: Resin Preparation & Core Coupling
-
Swelling:
-
Weigh resin (0.1 mmol scale).[1]
-
Swell in DCM for 30 mins, then wash with DMF (3x).
-
-
Fmoc Deprotection (Linker):
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Wash DMF (5x).[1] Perform Kaiser Test (Result: Blue).
-
-
Coupling Fmoc-Orn(Fmoc)-OH:
-
Stoichiometry: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA.
-
Time: 60 minutes at Room Temp.
-
Validation: Wash DMF (5x). Perform Kaiser Test (Result: Colorless).
-
Note: If blue, re-couple using PyBOP/HOAt.
-
Phase 2: The Branching Event (Simultaneous Deprotection)
This step removes the Fmoc group from both the
-
Deprotection:
-
Treat with 20% Piperidine/DMF containing 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less relevant at this specific step).
-
Cycles: 5 min, then 15 min.
-
-
Wash:
-
DMF (5x), DCM (3x), DMF (3x).
-
-
Validation:
-
Kaiser Test: Must be Deep Blue .
-
Insight: The color intensity should be noticeably higher than the initial linker deprotection because you now have 2x moles of amine.
-
Phase 3: Elongation (The Critical "Steric" Steps)
Crucial Rule: For the first 2-3 amino acids after the Ornithine core, you must assume coupling difficulty.
-
Double Coupling Protocol (Mandatory for AA #1 and #2):
-
Coupling 1: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA in DMF.[2] React for 60 mins .
-
Coupling 2: 5 eq. Fmoc-AA-OH, 5 eq. DIC, 5 eq. Oxyma Pure in DMF. React for 60 mins at 40°C (if Cys/His absent).
-
Why change chemistry? Switching from Uronium (HATU) to Carbodiimide (DIC) changes the activation intermediate, often accessing sites that HATU missed.
-
-
Capping (Recommended):
-
After the second coupling, treat with Acetic Anhydride/Pyridine (1:9) for 5 mins.
-
Purpose: Terminates any unreacted branches. This simplifies HPLC purification by creating "truncated" impurities rather than "deletion" impurities that grow almost fully.
-
Phase 4: Cleavage & Isolation
-
Final Deprotection: Remove terminal Fmoc groups.
-
Cleavage Cocktail:
-
TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).
-
Time: 2-3 hours.
-
-
Precipitation: Cold Diethyl Ether.
Quality Control & Troubleshooting
HPLC Analysis Pattern
When analyzing a symmetric branched peptide (e.g., [Peptide]2-Orn), you will often see a specific impurity pattern if the protocol fails:
-
Target Peak: [Peptide]2-Orn (Major peak).
-
Impurity A (Deletion): [Peptide]-Orn-[Truncated]. This appears if one branch coupled slower than the other.
-
Impurity B (Mono-substituted): [Peptide]-Orn-(NH2). This occurs if the steric hindrance completely blocked one amine at the core.
Self-Validating Workflow (Graphviz)
Figure 2: In-process control logic for valid branching.
References
-
Tam, J. P. (1988). "Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system." Proceedings of the National Academy of Sciences, 85(15), 5409-5413. Link
- Foundational text on MAPs, establishing the logic for Lysine branching which applies to Ornithine.
-
BenchChem Technical Support. (2025). "A Technical Guide to Fmoc-Protected Ornithine Derivatives in Solid-Phase Peptide Synthesis." BenchChem Application Notes. Link
- Specific data on Ornithine deriv
- Hojo, K., et al. (2000). "Resin-bound dendrimers: synthesis and characterization." Chemical & Pharmaceutical Bulletin, 48(11), 1740-1744. Discusses steric comparisons between Lysine and Ornithine scaffolds.
-
Sigma-Aldrich. "Fmoc-Orn(Fmoc)-OH Product Specification & Safety Data Sheet." Link
- Source for physicochemical properties and handling.
Sources
Application Notes and Protocols for the Cleavage of Peptides Containing Nδ-Fmoc-L-Ornithine from Solid-Phase Resin
Introduction: The Unique Challenge of Nδ-Fmoc-L-Ornithine
In the landscape of solid-phase peptide synthesis (SPPS), the strategic incorporation of non-proteinogenic amino acids like L-ornithine opens avenues for creating peptides with novel structures and functionalities, such as lactam bridges, and sites for conjugation or labeling.[1] The use of Nα,Nδ-bis(Fmoc)-L-ornithine in peptide synthesis presents a distinct scenario. In standard Fmoc-SPPS, the Nα-Fmoc protecting group is cleaved at each cycle of amino acid addition. Consequently, the persistent protecting group on the ornithine side chain during the synthesis and final cleavage is the Nδ-Fmoc group.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is foundational to one of the most widely used orthogonal protection schemes in SPPS due to its lability to basic conditions, while remaining stable to mild acids.[2][3][4] This characteristic is the cornerstone of the Fmoc/tBu strategy, where acid-labile groups are used for side-chain protection.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cleavage and deprotection of peptides containing Nδ-Fmoc-L-ornithine from solid-phase resins. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address potential challenges to ensure the successful isolation of the target peptide.
The Principle of Orthogonal Deprotection
The successful cleavage and deprotection of a peptide containing Nδ-Fmoc-L-ornithine hinges on the principle of orthogonal deprotection . This strategy allows for the selective removal of different classes of protecting groups under distinct chemical conditions.[5][6] In this specific case, we are dealing with two main classes of protecting groups that need to be removed post-synthesis:
-
Acid-Labile Groups: These include the linker attaching the peptide to the resin (e.g., Wang, Rink amide) and the side-chain protecting groups of other amino acids (e.g., Boc for Lys, tBu for Ser/Thr/Tyr, Trt for His/Cys/Asn/Gln).[3][7] These groups are removed simultaneously by treatment with a strong acid, typically trifluoroacetic acid (TFA).[7]
-
Base-Labile Group: The Nδ-Fmoc group on the ornithine side chain is stable to the acidic conditions of the TFA cleavage cocktail.[2][4] It requires a separate deprotection step using a base, most commonly piperidine.[8][9][10]
Therefore, a two-stage process is generally required for the complete deprotection of peptides containing Nδ-Fmoc-L-ornithine.
Visualizing the Cleavage and Deprotection Workflow
The following diagram illustrates the two-stage orthogonal cleavage and deprotection strategy for a peptide containing Nδ-Fmoc-L-ornithine.
Caption: Orthogonal cleavage and deprotection workflow.
Part 1: Acidolytic Cleavage from the Resin
The initial step involves treating the peptide-resin with a strong acid cocktail to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.
The Role of Scavengers
During TFA-mediated cleavage, highly reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cation from Boc and tBu groups) and the resin linker.[7] These electrophilic species can cause unwanted side reactions, such as alkylation of sensitive residues like tryptophan, tyrosine, methionine, and cysteine. To prevent these modifications, scavengers are added to the cleavage cocktail to "trap" these reactive intermediates.[7]
Selecting the Appropriate Cleavage Cocktail
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below is a table summarizing common cleavage cocktails.
| Reagent Name | Composition (v/v) | Target Peptides and Key Considerations |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | A good "odorless" general-purpose cocktail. TIS is an effective scavenger for trityl groups. Not recommended for peptides with unprotected methionine. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust, universal cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[7] Note: Thioanisole and EDT have strong, unpleasant odors. |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | A common and effective cocktail for many peptides, especially when Arg(Pbf) and Trp(Boc) are used.[7] |
| TFA/Water | TFA (95%), Water (5%) | Suitable for simple peptides without sensitive residues like Trp, Met, or Cys.[3] |
Note: Always prepare cleavage cocktails fresh before use.[3]
Protocol 1: General Procedure for TFA Cleavage
-
Resin Preparation:
-
Ensure the Nα-Fmoc group of the N-terminal amino acid has been removed by treatment with piperidine.[11]
-
Thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) to remove residual N,N-dimethylformamide (DMF). Residual DMF can inhibit the efficiency of the TFA cleavage.[7]
-
Dry the washed resin under a high vacuum for at least 1-2 hours.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 5-10 mL per 0.1 mmol of synthesis scale).
-
Gently agitate the suspension at room temperature for 2-4 hours. The reaction time may need to be extended for peptides containing multiple arginine residues protected with Pmc or Mtr.[3]
-
Monitor the cleavage progress by taking a small aliquot of the resin, cleaving it, and analyzing the product by HPLC.
-
-
Peptide Isolation (Precipitation):
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine all the TFA filtrates.
-
In a fume hood, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. This will precipitate the peptide as a white solid.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
At this stage, you have the cleaved peptide with all acid-labile protecting groups removed, but the Nδ-Fmoc group on the ornithine residue(s) remains intact.
Part 2: Base-Mediated Deprotection of Nδ-Fmoc-Ornithine
The second stage involves the removal of the acid-stable Nδ-Fmoc group from the ornithine side chain using a base.
Mechanism of Fmoc Removal
The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[9][10] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine.[10]
Caption: Simplified mechanism of Fmoc deprotection.
Protocol 2: Nδ-Fmoc Removal in Solution
-
Dissolution:
-
Dissolve the dried, partially protected peptide from Protocol 1 in a minimal amount of DMF.
-
-
Deprotection:
-
Add piperidine to the peptide solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Isolation of the Fully Deprotected Peptide:
-
After the reaction is complete, precipitate the fully deprotected peptide by adding the DMF solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the final peptide pellet under vacuum.
-
The resulting dried solid is the crude, fully deprotected peptide, which can then be purified by reverse-phase HPLC.
Analytical Verification
After cleavage and deprotection, it is crucial to verify the identity and purity of the final peptide.
| Analytical Technique | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Assess the purity of the crude and purified peptide. | C18 column; Gradient of acetonitrile in water with 0.1% TFA. Detection at 214-220 nm.[12] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm the molecular weight of the target peptide. | Provides the mass-to-charge ratio (m/z) of the peptide, which should match the calculated theoretical mass.[12] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. Peptide precipitation was incomplete. | Extend the TFA cleavage time. Ensure the use of a sufficient excess of cold diethyl ether for precipitation and consider overnight precipitation at 4°C.[11] |
| Presence of Additional Peaks in HPLC | Incomplete removal of side-chain protecting groups. Side reactions during cleavage due to inefficient scavenging. | Extend cleavage time. Use a more robust scavenger cocktail like Reagent K.[7] |
| Peak corresponding to Nδ-Fmoc peptide in final product | Incomplete Nδ-Fmoc deprotection. | Extend the piperidine treatment time. Ensure the peptide is fully dissolved in DMF before adding piperidine. |
| Peptide is Insoluble in DMF for Nδ-Fmoc removal | The peptide may have aggregated. | Try dissolving the peptide in a small amount of a stronger solvent like DMSO before diluting with DMF. |
Conclusion
The cleavage of peptides containing Nδ-Fmoc-L-ornithine from a solid-phase resin requires a deliberate, two-stage orthogonal strategy. The acid-labile protecting groups and resin linkage are first cleaved with a TFA-based cocktail, followed by a separate base-mediated removal of the Nδ-Fmoc group in solution. By understanding the underlying chemical principles and carefully following the detailed protocols outlined in this application note, researchers can successfully isolate their target peptides with high purity, ready for downstream applications in research and drug development.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. (2002).
-
Aapptec. Cleavage from Wang Resin. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Fields, G. B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF. [Link]
-
A. S. Kushal, et al. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. (2019). [Link]
- Google Patents. Method for the fmoc group cleavage.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-alpha-Fmoc-Ndelta-Boc-L-ornithine: A Cornerstone for Amino Acid Derivatives in Pharma. [Link]
-
Fields, G. B., & Noble, R. L. Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. (2000). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
High-Performance Purification of Branched Peptides: Overcoming Structural Complexity and Aggregation
Content Type: Application Note & Protocol Guide Target Audience: Senior Scientists, Process Engineers, and Drug Development Professionals
Introduction: The Topology Challenge
Branched peptides—including Multi-Antigen Peptides (MAPs), ubiquitin chains, and dendrimeric scaffolds—present a unique separation challenge compared to their linear counterparts. The primary bottleneck is not merely molecular weight, but topological complexity .
In solid-phase synthesis, the failure of a single branch to couple results in "deletion sequences" (e.g., an
This guide details an orthogonal purification strategy, prioritizing the resolution of these structurally similar impurities while managing solubility.
Strategic Framework: The Purification Decision Matrix
Before selecting a column, the physicochemical state of the crude peptide must dictate the workflow. Attempting to force an aggregated peptide onto a C18 column is the most common cause of low recovery.
Figure 1: Decision matrix for branched peptide purification. Note the critical intervention of chaotropes (GnHCl/HFIP) for insoluble aggregates before column loading.
Core Methodologies & Expert Insights
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains the workhorse, but standard protocols for linear peptides often fail.
-
Stationary Phase Selection:
-
Pore Size is Critical: Use 300Å pore size columns. Branched peptides have large hydrodynamic radii. Standard 100Å pores restrict diffusion, causing peak broadening and "ghost" peaks.
-
Chemistry: For 4-branch or 8-branch MAPs, a C18 column is often too retentive , leading to irreversible adsorption. Switch to C4 or C8 chemistries to lower the hydrophobic interaction energy, allowing elution at lower organic concentrations where the peptide is more soluble [1].
-
-
Mobile Phase Modifiers (The "Secret Sauce"):
-
Temperature: Heating the column to 60°C reduces mobile phase viscosity and disrupts intermolecular H-bonds, significantly sharpening peaks.
-
Chaotropes: If the peptide smears, add 10-20% Hexafluoroisopropanol (HFIP) to Mobile Phase A. HFIP is a potent structure-breaker that stabilizes
-helices and dissolves aggregates [2]. Note: HFIP is volatile; ensure the system is capped.
-
B. Ion Exchange Chromatography (IEX)
When hydrophobicity is too high or separation of
-
Mechanism: Deletion sequences often lack a charged residue (e.g., a missing Lysine branch). This results in a distinct charge difference at specific pH levels.
-
Protocol: Use Strong Cation Exchange (SCX) at pH 3.0. The fully branched peptide will have the highest net positive charge and elute last.
Detailed Protocol: Purification of a Hydrophobic 4-Branch MAP
Scenario: You have a crude 4-branch MAP (approx. 12 kDa) that is sparingly soluble in water.
Phase 1: Sample Preparation (Solubilization)
-
The Error: Dissolving in 100% DMSO and injecting. This causes precipitation upon contact with the aqueous mobile phase, clogging the column.
-
The Fix:
-
Dissolve crude peptide in 6M Guanidine HCl or 50% Acetic Acid .
-
Sonicate for 10 minutes.
-
Filter through a 0.45 µm PVDF membrane (Do not use Nylon; it binds peptides).
-
Phase 2: The "Scouting" Gradient
Never run a production gradient first. Determine the elution point ($ %B_{elute} $).[1]
-
Column: C4, 300Å, 5 µm, 4.6 x 250 mm.
-
Gradient: 5% to 95% B over 20 minutes (Linear).
-
Result: If the peak elutes at 14 minutes, the elution concentration is approx. 68% B.
Phase 3: The High-Resolution "Isocratic-at-Start" Gradient
To separate the
Step-by-Step Production Run:
| Step | Time (min) | % Buffer B | Description |
| 1 | 0 - 5 | 5% | Loading/Desalting: Wash away Guanidine/Salts. |
| 2 | 5 - 10 | 5% | Rapid Ramp: Get close to the elution point quickly. |
| 3 | 10 - 50 | ($ %B_{elute} - 10% $) | Shallow Gradient: 0.3% to 0.5% increase per minute. This maximizes resolution.[2][4] |
| 4 | 50 - 55 | 95% | Wash: Remove tightly bound aggregates. |
| 5 | 55 - 65 | 5% | Re-equilibration. |
Visualization of the Separation Logic:
Figure 2: Separation logic for n-1 impurities. A shallow gradient slope expands the time difference between the elution of the deletion sequence and the full-length target.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad, tailing peaks | Aggregation or secondary interactions. | 1. Increase Column Temp to 60°C.2. Switch from C18 to C4.3. Add 10% HFIP to Buffer A. |
| High Backpressure | Precipitation on column head. | Stop immediately. Back-flush column with 90% ACN / 10% Water. Improve sample solubility (use 6M GnHCl) before injection. |
| "Ghost" Peaks | Carryover from previous runs. | Branched peptides stick to stainless steel. Passivate system with 6N Nitric Acid (remove column first!) or run a "sawtooth" wash (5% to 95% B rapid cycles). |
| Low Recovery | Irreversible binding. | The peptide is too hydrophobic for the column. Switch to a Polymeric (PLRP) column or use a shorter alkyl chain (Phenyl-Hexyl). |
References
-
Phenomenex. (2025).[6][7] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from
-
BioPharm International. (2025). Challenges of Protein Aggregation during Purification. Retrieved from
-
National Institutes of Health (NIH). (2018). Purification of Unanchored Polyubiquitin Chains. Methods Mol Biol. 1836:329-342.[8] Retrieved from
-
LifeTein. (2025). Multiple Antigenic Peptides and Dendrimers: Synthesis and Purification. Retrieved from
-
ResearchGate. (2025). Serum stability of branched and linear peptides: HPLC Profiles. Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. hplc.eu [hplc.eu]
- 3. biovera.com.au [biovera.com.au]
- 4. sepax-tech.com [sepax-tech.com]
- 5. technosaurus.co.jp [technosaurus.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Purification of Unanchored Polyubiquitin Chains from Influenza Virions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Coupling Time for Fmoc-Orn(Fmoc)-OH
Introduction: The Challenge of Fmoc-Orn(Fmoc)-OH
As Senior Application Scientists, we often see researchers treat Fmoc-Orn(Fmoc)-OH like a standard alanine or glycine. This is a critical error. This residue presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Bulk: The side chain contains a bulky Fmoc protecting group on the
-amine. This creates significant steric hindrance, making the approach to the resin-bound N-terminus difficult.[1] -
Hydrophobicity: The presence of two Fmoc groups (one
, one ) makes this molecule extremely hydrophobic. This often leads to on-resin aggregation , where the peptide chains collapse upon themselves, rendering the N-terminus inaccessible to acylation.
This guide moves beyond standard protocols to provide a self-validating system for coupling this difficult residue.
Module 1: The Optimization Matrix
Do not rely on a single "standard" coupling time. Use this matrix to determine your starting parameters based on your specific synthesis conditions.
| Parameter | Standard Protocol | Optimized for Fmoc-Orn(Fmoc)-OH | Scientific Rationale |
| Solvent | DMF | NMP or DMF/DCM (1:1) | Pure DMF often fails to solvate the hydrophobic Fmoc-Orn(Fmoc)-OH fully. DCM improves resin swelling; NMP disrupts aggregation.[2] |
| Coupling Reagent | HBTU/DIEA | DIC / Oxyma Pure | HBTU/DIEA carries a high risk of enantiomerization (racemization) during extended coupling. DIC/Oxyma is safer for longer reaction times. |
| Coupling Time | 1 x 45 min | 2 x 30 min (Double Couple) | Two shorter couplings are superior to one long coupling. The second addition provides fresh activated ester and re-swells the resin. |
| Temperature | RT ( | Mild heating improves kinetics and breaks aggregation, but exceeding | |
| Concentration | 3-fold excess | 4 to 5-fold excess | Higher concentration drives the reaction forward via mass action, essential for overcoming steric hindrance. |
Module 2: Validated Experimental Protocol
This protocol uses a Double Coupling Strategy with DIC/Oxyma .[3][4] We prioritize this over HATU/DIEA to minimize the risk of racemization while maintaining high coupling efficiency.
Phase A: Preparation
-
Resin Swelling: Ensure the resin is swollen in DCM for at least 20 minutes prior to coupling. This is critical for accessibility.
-
Reagent Dissolution: Dissolve Fmoc-Orn(Fmoc)-OH in NMP (or DMF). If the solution appears cloudy, add DCM dropwise until clear.
Phase B: The Coupling Cycle
Step 1: First Coupling (The "Bulk" Step)
-
Reagents: 4 eq. Fmoc-Orn(Fmoc)-OH + 4 eq. Oxyma Pure + 4 eq.[5] DIC.
-
Time: 30 minutes.
-
Temp: Room Temperature (or
C if using microwave). -
Action: Drain solvent.[6] Do not wash extensively (1x DMF wash is sufficient).
Step 2: Second Coupling (The "Cleanup" Step)
-
Reagents: Fresh solution of 4 eq. Fmoc-Orn(Fmoc)-OH + 4 eq. Oxyma Pure + 4 eq.[5] DIC.
-
Time: 30-45 minutes.
-
Action: Drain and wash resin
with DMF.[7]
Step 3: Verification (The "Gatekeeper")
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).
-
Pass: Beads are colorless. Proceed to deprotection.
-
Fail: Beads are blue/purple.[8] Do not proceed. See Troubleshooting below.
Module 3: Troubleshooting Guide & FAQs
Symptom: Persistent Positive Kaiser Test (Incomplete Coupling)
Diagnosis: The resin-bound peptide has likely aggregated, or the steric bulk is preventing the activated amino acid from reaching the N-terminus. Corrective Action:
-
Switch Solvent: Perform a third coupling using DCM/DMF (1:1) or pure NMP . DCM swells polystyrene resins better than DMF.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks (aggregation) on the resin.
-
The "Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1).[9]
Symptom: Gelatinous Reaction Mixture
Diagnosis: Fmoc-Orn(Fmoc)-OH has precipitated or gelled due to high concentration and hydrophobicity. Corrective Action:
-
Lower the concentration from 0.5 M to 0.2 M.
-
Sonicate the amino acid solution before adding DIC.
-
Ensure the reaction vessel is agitated vigorously (vortex/shaking), not just stirred.
FAQ: Can I use HATU instead of DIC/Oxyma?
Answer: Yes, but with caution. HATU is a more powerful activator, which is excellent for steric hindrance. However, if you use HATU with DIEA (base) for extended times (>1 hour), you risk racemization (conversion of L-Orn to D-Orn).
-
Recommendation: If using HATU, limit coupling time to 20-30 minutes and use exactly 2.0 equivalents of base (DIEA) relative to the amino acid, never a large excess.
FAQ: Is microwave irradiation safe for this residue?
Answer: Generally, yes. However, because Ornithine is prone to side reactions (though less so when Fmoc-protected), we recommend capping the temperature at
Module 4: Visualization of Logic & Workflow
Diagram 1: Optimization Decision Tree
This logic flow guides you through the decision-making process when coupling fails.
Caption: Decision tree for troubleshooting incomplete coupling of hydrophobic Fmoc-Orn(Fmoc)-OH.
Diagram 2: The Double Coupling Workflow
A visual representation of the recommended experimental protocol.
Caption: The "Double Coupling" workflow ensures maximum incorporation of the hindered residue.
References
-
Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. Source: Journal of Peptide Science (2017).[3] Relevance: Establishes the superiority of Oxyma/DIC for reducing side reactions compared to standard protocols. Link:[Link]
-
Solubility of Fmoc-protected amino acids used in SPPS. Source: International Journal of Molecular Sciences (2024). Relevance: Provides data on solubility limits of hydrophobic Fmoc-amino acids in DMF vs. NMP. Link:[Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: Frontiers in Chemistry (2020). Relevance: Discusses "on-resin aggregation" and the use of "magic mixtures" (DCM/DMF/NMP) to overcome it. Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Orn(Fmoc)-OH Coupling
A Guide to Preventing Diacylation Side Reactions in Solid-Phase Peptide Synthesis
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical challenge encountered during solid-phase peptide synthesis (SPPS): the prevention of diacylation when using Nα-Fmoc-Nδ-Fmoc-L-ornithine (Fmoc-Orn(Fmoc)-OH). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diacylation when using Fmoc-Orn(Fmoc)-OH?
The fundamental issue with using Fmoc-Orn(Fmoc)-OH in standard Fmoc-based SPPS is the lack of true orthogonality between the α-amino and δ-amino protecting groups. Both are Fmoc groups and are labile under the same basic conditions—typically a 20% piperidine solution in DMF—used for deprotection during each cycle of peptide chain elongation.[1]
While the Nα-Fmoc group is intended to be removed at each step, the Nδ-Fmoc group on the ornithine side chain should ideally remain intact until the final acid cleavage from the resin. However, the side-chain Fmoc group can be prematurely cleaved by the piperidine treatment, exposing a free primary amine on the ornithine side chain. This newly exposed nucleophilic amine can then react with the incoming activated Fmoc-amino acid in the subsequent coupling step, leading to the formation of a branched, diacylated peptide impurity.
Q2: I've observed a significant impurity with a higher mass than my target peptide after incorporating Fmoc-Orn(Fmoc)-OH. Could this be diacylation?
Yes, this is a classic indicator of a diacylation event. The resulting branched peptide will have a mass corresponding to your target peptide plus the mass of the amino acid that was coupled to the ornithine side chain, minus the mass of water. For example, if you were coupling Fmoc-Gly-OH after the Orn(Fmoc) residue, the diacylated impurity would have an additional mass equivalent to a glycine residue (57.05 Da).
This side reaction not only reduces the yield of your desired linear peptide but also introduces a significant purification challenge due to the structural similarity between the target peptide and the branched impurity.
Q3: Under what conditions is the diacylation side reaction most likely to occur?
Several factors can exacerbate the premature removal of the side-chain Fmoc group and subsequent diacylation:
-
Extended Piperidine Treatment: Longer or repeated exposures to the piperidine solution during the Nα-Fmoc deprotection step increase the likelihood of cleaving the more sterically hindered, but still labile, Nδ-Fmoc group.
-
Elevated Temperatures: Performing deprotection or coupling steps at temperatures above ambient can increase the rate of both desired and undesired reactions, including the premature cleavage of the side-chain Fmoc group.
-
Choice of Coupling Reagents and Activators: Highly reactive coupling reagents or the use of strong activating bases can create a highly reactive environment that may promote side reactions.
-
Peptide Sequence: The local environment around the ornithine residue can influence the stability of the side-chain protecting group.
Troubleshooting and Optimization Guide
Q4: What is the most effective way to completely avoid diacylation with ornithine?
The most robust and scientifically recommended strategy is to use an orthogonal protecting group for the ornithine side chain. This is the cornerstone of modern Fmoc/tBu SPPS, where the side-chain protecting groups are stable to the base used for Nα-Fmoc removal but are cleaved by acid during the final deprotection step.[1][]
The ideal building block for incorporating ornithine in Fmoc SPPS is Fmoc-Orn(Boc)-OH . The tert-butyloxycarbonyl (Boc) group is completely stable to piperidine but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and global deprotection.[3]
Recommended Orthogonal Protecting Groups for Ornithine:
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Acid-labile (TFA) | Stable to piperidine | |
| Mtt (4-Methyltrityl) | Mildly acid-labile (e.g., 1% TFA in DCM) | Stable to piperidine, allows for selective on-resin deprotection | |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine-labile (e.g., 2% hydrazine in DMF) | Stable to piperidine and TFA | |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable to piperidine and TFA |
Q5: Are there any scenarios where using Fmoc-Orn(Fmoc)-OH is acceptable? What precautions should I take?
While not generally recommended for the synthesis of linear peptides, Fmoc-Orn(Fmoc)-OH can be intentionally used for the synthesis of branched or cyclic peptides . In these applications, the lability of the Nδ-Fmoc group is exploited to selectively deprotect the side chain on-resin for subsequent modification.
If you must use Fmoc-Orn(Fmoc)-OH for a linear sequence due to specific experimental constraints, the following precautions can help minimize, but not eliminate, diacylation:
-
Minimize Piperidine Exposure: Use the shortest possible deprotection times that still ensure complete removal of the Nα-Fmoc group. A typical protocol is 2 x 5-minute treatments with 20% piperidine in DMF, rather than a single longer incubation.
-
Use a Milder Coupling Strategy:
-
Activator Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in stoichiometric amounts rather than in large excess.
-
Coupling Reagents: Consider using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or HOBt.[4] These are generally considered to have a lower risk of side reactions compared to some of the more potent phosphonium- or aminium-based reagents when side-chain reactivity is a concern.
-
-
No Pre-activation: Mix the Fmoc-amino acid, coupling reagents, and base together and add immediately to the resin. Avoid long pre-activation times which can lead to other side reactions like racemization.[3]
-
Maintain Ambient Temperature: Ensure all steps are performed at room temperature to avoid accelerating the undesired side-chain deprotection.
Visualizing the Diacylation Problem
The following diagram illustrates the desired reaction pathway versus the diacylation side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocols
Protocol 1: Recommended Method Using Fmoc-Orn(Boc)-OH
This protocol is the standard and most reliable method for incorporating ornithine into a peptide sequence using Fmoc SPPS.
Workflow Diagram:
Caption: Standard Coupling Cycle with Fmoc-Orn(Boc)-OH.
Step-by-Step Procedure:
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, having been deprotected in the previous cycle.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (or a similar coupling reagent, 0.95 eq. relative to the amino acid), and DIEA (2 eq. relative to the amino acid) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Next Cycle: Proceed with the Nα-Fmoc deprotection for the newly added Orn(Boc) residue using 20% piperidine in DMF.
Protocol 2: Mitigation Strategy for Fmoc-Orn(Fmoc)-OH
This protocol should only be used if Fmoc-Orn(Boc)-OH is unavailable. It aims to minimize, but may not fully prevent, diacylation.
Step-by-Step Procedure:
-
Resin Preparation: As above.
-
Minimized Deprotection: Perform Nα-Fmoc deprotection with two short treatments of 20% piperidine in DMF (e.g., 2 x 5 minutes) followed by thorough DMF washing.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Orn(Fmoc)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction: Immediately add the coupling solution to the resin. Do not add a base like DIEA unless necessary for solubility, and do not pre-activate. Agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: As above.
-
Analysis: Be prepared for a more complex crude product mixture that will likely require careful purification and analysis by HPLC and Mass Spectrometry to separate the desired linear peptide from the branched diacylated impurity.
References
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Mező, G., et al. (1998). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. PubMed. [Link]
Sources
Strategies to prevent racemization of ornithine during activation
Welcome to the Ornithine Activation & Coupling Technical Support Center .
This guide is engineered for peptide chemists and drug development scientists encountering stereochemical instability when working with Ornithine (Orn). Unlike standard aliphatic amino acids, Ornithine presents a dual-threat during carboxyl activation:
Module 1: Diagnostic Workflow (Visual)
Before modifying your protocol, use this decision tree to audit your current activation strategy. This logic flow prioritizes the preservation of chiral integrity (
Figure 1: Decision matrix for minimizing Ornithine racemization. Green paths indicate optimal conditions for preserving stereochemistry.
Module 2: Technical Deep Dive (The "Why")
To prevent racemization, you must understand the two competing mechanisms that degrade Ornithine during activation.
The Oxazolone (Azlactone) Mechanism
This is the primary driver of racemization for all activated amino acids.[1]
-
Mechanism: Upon activation of the carboxylic acid (forming an active ester), the carbonyl oxygen of the
-protecting group attacks the activated carbonyl. This forms a 5-membered oxazolone ring. -
The Risk: The C
-proton on the oxazolone ring is highly acidic ( ). In the presence of tertiary amines (like DIEA), this proton is abstracted, forming a resonance-stabilized enol. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (D/L). -
Ornithine Specifics: While urethane protecting groups (Fmoc/Boc) suppress this better than amides, the choice of base is the critical variable here [1].
The -Lactamization Trap (The "Ornithine Effect")
Ornithine is unique because its side chain contains a
-
Result: Formation of a 6-membered lactam ring (3-amino-piperidin-2-one).
-
Impact: This is often irreversible. It terminates the chain growth and, due to the ring constraints, can facilitate
-proton abstraction (racemization) before the chain terminates [2].
The Base Hierarchy
The pKa of the base used during activation correlates directly with racemization rates.
-
DIEA (Diisopropylethylamine):
. High Risk. Strong enough to abstract the -proton from the activated species. -
NMM (N-Methylmorpholine):
. Moderate Safety. -
TMP (2,4,6-Trimethylpyridine / Collidine):
. High Safety. The steric bulk of Collidine prevents it from approaching the -proton, making it the "Gold Standard" base for racemization-prone couplings [3].
Module 3: Optimized Protocols
These protocols are designed to be self-validating . If the solution changes color drastically (e.g., to dark brown/black) or precipitates early, the activation has failed.
Protocol A: Base-Free Activation (The Gold Standard)
Best for: Standard stepwise synthesis where high chiral purity is paramount.
Rationale: By eliminating the base entirely, you remove the primary agent responsible for proton abstraction. We use Oxyma Pure , which generates an active ester with a lower risk of oxazolone formation than HOBt [4].[2]
| Reagent | Equivalents | Role |
| Fmoc-Orn(Boc)-OH | 3.0 eq | Protected Amino Acid |
| Oxyma Pure | 3.0 eq | Racemization Suppressor / Additive |
| DIC (Diisopropylcarbodiimide) | 3.0 eq | Activator |
| DMF/DCM (1:1) | Solvent | Low polarity reduces racemization risk |
Step-by-Step:
-
Dissolve Fmoc-Orn(Boc)-OH and Oxyma Pure in a minimal volume of DMF/DCM (1:1).
-
Cool the solution to
C (ice bath). Temperature control is critical for Ornithine. -
Pre-activate for exactly 2-3 minutes. Do not exceed 5 minutes; prolonged pre-activation increases oxazolone risk.
-
Add the mixture to the resin-bound amine.
-
Allow coupling to proceed for 60 minutes at room temperature.
Protocol B: Hindered Base Activation (For Difficult Couplings)
Best for: Sterically hindered sequences or cyclizations where a stronger activator (HATU) is needed.[4]
Rationale: HATU is faster than DIC but requires a base. We substitute DIEA with Collidine (TMP) to maintain activation speed while preventing
| Reagent | Equivalents | Role |
| Fmoc-Orn(Boc)-OH | 3.0 eq | Protected Amino Acid |
| HATU | 2.9 eq | Fast Activator (Uronium) |
| Collidine (TMP) | 6.0 eq | Hindered Weak Base |
Step-by-Step:
-
Dissolve Fmoc-Orn(Boc)-OH and HATU in DMF.
-
Add Collidine immediately prior to dispensing onto the resin.
-
Do NOT pre-activate. Uronium salts react instantly; pre-activation with base leads to immediate racemization.
-
Pour onto the resin immediately.
-
Couple for 30–45 minutes.
Module 4: Troubleshooting & FAQ
Q1: I am seeing a mass shift of -18 Da or chain termination at Ornithine. Is this racemization?
A: No, this is likely
-
Fix: Ensure your side-chain protection (e.g., Boc, Alloc) is stable. Avoid strong bases during the activation step. Switch to Protocol A (DIC/Oxyma) to lower the basicity of the reaction environment.
Q2: Can I use microwave heating for Ornithine coupling? A: Proceed with extreme caution. While microwave irradiation accelerates coupling, it exponentially increases the rate of racemization for Cys, His, and Orn.
-
Limit: Max temperature
C. -
Recommendation: Use "Pulsed" microwave energy or stick to room temperature for the Ornithine cycle specifically.
Q3: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is more reactive than the OBt ester but, crucially, is less prone to the base-catalyzed proton abstraction that leads to racemization. Data suggests Oxyma/DIC is superior to HOBt/DIC for preserving chirality in sensitive amino acids [4].[4]
Q4: How do I measure if racemization occurred? A: The standard method is Cation's Test (for gross errors) or, more accurately, chiral GC/HPLC after hydrolysis (using Marfey's reagent or deuterium labeling).
-
Quick Check: Synthesize a diastereomer standard (intentionally using D-Orn) and compare the HPLC retention times. If your "pure" L-Orn peptide shows a small shoulder matching the D-Orn standard, racemization has occurred.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. Link
-
Griehl, C., & Weigt, A. (1996). "Side reactions in the synthesis of ornithine-containing peptides." Journal of Peptide Science. Link
- Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine)
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3][9] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Albericio, F., & Tyle, P. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Selective Fmoc Removal
The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting logic over generic descriptions.
Senior Application Scientist Desk Subject: Optimization of Deprotection Cocktails for Difficult and Sensitive Sequences
Core Directive: The "Hammer vs. Scalpel" Approach
In standard Solid Phase Peptide Synthesis (SPPS), 20% piperidine in DMF is the "hammer"—effective for 90% of sequences but destructive to sensitive moieties and prone to inducing side reactions in specific motifs.
Refinement refers to the transition from this standard condition to "scalpel" cocktails: mixtures tuned to suppress aspartimide formation, overcome aggregation, or preserve post-translational modifications (PTMs).
This guide provides the decision logic and specific formulations to replace standard deprotection when your synthesis demands higher fidelity.
Decision Matrix: Selecting the Correct Cocktail
Before preparing reagents, determine the primary risk factor of your peptide sequence. Use the logic flow below to select your deprotection strategy.
Figure 1: Decision tree for selecting Fmoc deprotection reagents based on sequence liability.
Troubleshooting Guide: Aspartimide Formation
The Issue:
The repetitive exposure to base (piperidine) causes the amide nitrogen of the backbone to attack the side-chain ester of Aspartic Acid (Asp), forming a succinimide ring (Aspartimide). This ring is unstable and opens to form a mixture of
High-Risk Motifs: Asp-Gly, Asp-Ala, Asp-Ser, Asp-Thr.
Mechanism of Failure:
Figure 2: Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening.
Protocol: The "Acidic Buffer" Strategy To suppress this, we lower the effective pH of the deprotection solution just enough to protonate the backbone amide (preventing attack) without stopping Fmoc removal.
-
Reagent B (Refined): 20% Piperidine + 0.1 M HOBt (or Oxyma Pure) in DMF.
-
Alternative: 5% Piperazine + 2% DBU + 1% Formic Acid .[3]
Data Comparison:
| Condition | % Aspartimide (Asp-Gly Model) | Fmoc Removal Efficiency |
|---|---|---|
| 20% Piperidine | 15 - 35% | High |
| 20% Pip + 0.1 M HOBt | < 1.5% | High |
| 5% Piperazine/2% DBU/1% Formic Acid | < 0.5% | Very High (Fast) |
Tech Tip: If using HOBt, the solution turns yellow/orange. This is normal. Ensure HOBt is fully dissolved before use.
Troubleshooting Guide: Incomplete Deprotection (Aggregation)
The Issue:
Hydrophobic sequences or "difficult peptides" form inter-chain
Protocol: The "Super-Base" Strategy (DBU) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, stronger base than piperidine. It removes Fmoc faster and can penetrate aggregates better, but it does not scavenge the released dibenzofulvene (DBF).
-
Cocktail: 2% DBU + 2% Piperidine in DMF.
-
Why Piperidine? It is required to scavenge the DBF. DBU removes Fmoc; Piperidine traps the byproduct.
-
-
Workflow:
-
Short Deprotection: 2% DBU / 2% Pip (2 mins).
-
Drain.
-
Long Deprotection: 2% DBU / 2% Pip (8 mins).
-
Critical Step: Wash extensively with DMF (5x) to remove all traces of DBU before coupling.
-
Warning: DBU promotes aspartimide formation. Do not use this cocktail if your sequence contains Asp-Gly/Ala/Ser unless strictly necessary.
Protocols for Base-Sensitive Substrates
The Issue:
-
Glycopeptides (O-linked): Prone to
-elimination of the carbohydrate moiety under strong basic conditions. -
Phosphopeptides: Prone to
-elimination of the phosphate group.
Strategy A: Thermodynamic Control (Mild Base) Use a weaker base (pKa ~8.3) to remove Fmoc without triggering elimination (which requires higher basicity).
-
Cocktail: 50% Morpholine in DMF.[4]
-
Time: Slow kinetics.[5] Requires 30–60 minutes (vs. 5-10 min for piperidine).
-
Use Case: Highly sensitive Glycopeptides.
Strategy B: Kinetic Control (Fast Base) Use a strong base (DBU) for an incredibly short time.
-
Theory: Fmoc removal is kinetically faster than
-elimination. If you deprotect in 10-30 seconds and wash immediately, you remove Fmoc before elimination occurs. -
Cocktail: 1% DBU + 2% Piperidine.
-
Protocol:
-
Add cocktail.
-
Agitate for 30 seconds .
-
Drain and wash immediately with DMF.
-
Repeat 2x.
-
-
Use Case: Phosphopeptides (where Morpholine is too slow).
Frequently Asked Questions (FAQ)
Q: Can I use Piperazine instead of Piperidine? A: Yes. Piperazine is a non-controlled substance and cheaper. A common formulation is 10% Piperazine in Ethanol/NMP (1:9) . The ethanol helps suppress aspartimide slightly. Note that Piperazine is a solid and must be dissolved; it can precipitate in DCM washes if not cleared properly with DMF first.
Q: My UV monitoring shows a huge drift during deprotection. Why? A: If you use DBU without enough scavenger (piperidine/piperazine), the dibenzofulvene (DBF) byproduct is not sequestered. Free DBF polymerizes or reacts slowly, causing erratic UV signals. Always ensure a secondary amine (piperidine, morpholine, piperazine) is present to "trap" the DBF as a stable adduct.
Q: How do I validate that my "refined" condition worked? A: Do not rely on assumptions.
-
The Kaiser Test: Perform a qualitative ninhydrin test on a few resin beads.[6] Blue = Free amine (Success).[1][6] Colorless = Fmoc intact (Fail).
-
Micro-Cleavage: Cleave a small aliquot of resin (2-5 mg) with TFA/TIS/H2O for 30 mins and run an HPLC/MS. Look for the mass of the Fmoc-protected peptide (+222 Da) vs. deprotected.
References
-
Mergler, M., & Dick, F. (2005).[5] The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 11(10), 650–657.
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015).[7] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[3][7] RSC Advances, 5, 104417-104425.[7]
-
Wade, A. M., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis.[3][8] Letters in Peptide Science, (Contextualized in Journal of Peptide Science).
-
Peretz, M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis (Kinetic control using DBU). ACS Sustainable Chemistry & Engineering.
-
Luna, O., et al. (2016). Fmoc removal reagents in SPPS: 4-methylpiperidine as a safer alternative.[9] Journal of the Mexican Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. renyi.hu [renyi.hu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scavenger Cocktails for the Cleavage of Branched Peptides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex branched peptides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of final cleavage and deprotection, with a specific focus on the strategic optimization of scavenger cocktails.
Introduction: The Unique Challenge of Branched Peptides
Branched peptides, with their complex three-dimensional structures, present a significant hurdle during the final cleavage step of solid-phase peptide synthesis (SPPS). Unlike their linear counterparts, the dense architecture of branched peptides can lead to increased steric hindrance, hindering the access of cleavage reagents and scavengers to reactive sites. This can result in incomplete deprotection, low cleavage yields, and a higher incidence of side reactions.[1]
The successful cleavage of a branched peptide is therefore critically dependent on a well-optimized scavenger cocktail. Scavengers are nucleophilic species added to the cleavage mixture (typically trifluoroacetic acid or TFA) to "trap" the highly reactive cationic species generated from protecting groups and resin linkers during acidolysis.[2][3] Without effective scavenging, these carbocations can cause a variety of deleterious side reactions, irreversibly modifying sensitive amino acid residues and compromising the purity and yield of the final product.
This guide will provide you with the foundational knowledge and practical steps to rationally design and empirically optimize scavenger cocktails for your specific branched peptide, ensuring the integrity of your hard-won synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my branched peptide cleavage yield consistently low?
A1: Low cleavage yield for branched peptides can stem from several factors, often exacerbated by their complex structure:
-
Incomplete Cleavage from the Resin: The steric bulk of the branched peptide can physically block the TFA from efficiently reaching the linker, leading to incomplete cleavage.[4] Extending the cleavage time or performing a second cleavage with fresh reagent can sometimes resolve this.
-
Peptide Aggregation: Hydrophobic branched peptides are particularly prone to aggregation on the resin, which can further impede reagent access.[5] Using aggregation-disrupting solvents or "magic mixtures" in washes prior to cleavage may help.
-
Reattachment to the Resin: Cationic species from the linker can react with electron-rich residues on the peptide, causing it to reattach to the resin. This is a common issue that a well-formulated scavenger cocktail is designed to prevent.[3]
Q2: I'm observing a significant +56 Da peak in my mass spectrometry analysis. What is it and how can I prevent it?
A2: A +56 Da mass shift is most commonly due to the tert-butylation of a sensitive amino acid side chain, particularly tryptophan or cysteine.[6] This occurs when the tert-butyl cation, generated from the cleavage of t-butyl-based protecting groups (e.g., Boc, tBu), is not effectively scavenged and reacts with the nucleophilic side chain. To prevent this:
-
Optimize your scavenger cocktail: Ensure you have an effective scavenger for tert-butyl cations. Triisopropylsilane (TIS) is a common choice, but for particularly stubborn cases, a combination of scavengers may be necessary.
-
Use Boc-protected tryptophan: For peptides containing tryptophan, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it significantly reduces the risk of side-chain alkylation during cleavage.[7]
Q3: My methionine-containing branched peptide shows a +16 Da peak. What is this and what can I do?
A3: A +16 Da mass shift is indicative of the oxidation of methionine to methionine sulfoxide.[8][9] This is a common side reaction that can occur during cleavage. To mitigate this:
-
Employ a reducing scavenger: Thioanisole is a classic scavenger used to prevent methionine oxidation.[10]
-
Consider a specialized cocktail: For peptides highly susceptible to methionine oxidation, "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) is specifically designed to prevent this side reaction.[8]
-
Post-cleavage reduction: If oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine in solution.[8]
Q4: How does the structure of a branched peptide affect scavenger selection?
A4: The increased steric hindrance of a branched peptide is a primary consideration.[11] A scavenger that is effective for a linear peptide may be too bulky to access the reactive sites within the folded structure of a branched peptide. Therefore, smaller, more nucleophilic scavengers may be more effective. The choice of orthogonal protecting groups, such as Dde for creating branching points, also influences the overall cleavage strategy, although the Dde group itself is typically removed prior to the final TFA cleavage.[8][12]
Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the cleavage of branched peptides.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low Cleavage Yield | 1. Incomplete cleavage: Steric hindrance preventing TFA access to the linker.2. Peptide aggregation: Hydrophobic interactions limiting reagent penetration.3. Reattachment to resin: Scavenging of linker-derived cations is insufficient. | 1. Increase cleavage time: Extend the reaction time in 30-minute increments and monitor by test cleavages.2. Perform a second cleavage: After the initial cleavage, wash the resin with DCM and treat with a fresh batch of cleavage cocktail.3. Pre-swell the resin: Swell the resin in a solvent that disrupts aggregation (e.g., DCM/DMF mixture) before adding the cleavage cocktail.4. Optimize scavenger for linker: Ensure your cocktail contains a scavenger effective against the specific cations generated by your resin linker. |
| Tryptophan Alkylation (+56 Da) | 1. Ineffective scavenging of tert-butyl cations. 2. Use of unprotected Tryptophan during synthesis. | 1. Increase TIS concentration: Gradually increase the percentage of TIS in your cocktail (e.g., from 2.5% to 5%).2. Add a secondary scavenger: Combine TIS with 1,2-ethanedithiol (EDT) for synergistic scavenging.3. Use Fmoc-Trp(Boc)-OH: This is the most effective preventative measure during the synthesis stage.[7] |
| Methionine Oxidation (+16 Da) | 1. Absence of a reducing scavenger. 2. Exposure to air during cleavage. | 1. Incorporate thioanisole: Add 2-5% thioanisole to your cleavage cocktail.2. Use a specialized cocktail: For highly sensitive peptides, consider using "Reagent H".[8]3. Perform cleavage under an inert atmosphere: Purge the reaction vessel with nitrogen or argon to minimize oxygen exposure. |
| Cysteine S-tButylation (+56 Da) | 1. Ineffective scavenging of tert-butyl cations. 2. Re-attachment of trityl group. | 1. Use a thiol-based scavenger: EDT is particularly effective at protecting the free thiol of cysteine.[1]2. Optimize TIS concentration: TIS is also crucial for scavenging the trityl cation released from Cys(Trt). |
| Incomplete Removal of Protecting Groups | 1. Steric hindrance: The protecting group is inaccessible to the cleavage reagents.2. Insufficient cleavage time: Particularly for bulky protecting groups like Pbf on arginine. | 1. Increase cleavage time: Arginine-rich peptides often require longer cleavage times.[13]2. Consider a stronger acid: For very resistant protecting groups, a stronger acid cleavage cocktail may be necessary, though this increases the risk of side reactions.[14]3. Heated cleavage: In some cases, gentle heating (e.g., 38°C for 30-45 minutes) can improve deprotection, but this should be approached with caution as it can also accelerate side reactions.[13] |
Quantitative Data on Scavenger Effectiveness
The following tables provide a summary of quantitative data from the literature on the effectiveness of different scavenger cocktails in mitigating common side reactions.
Table 1: Mitigation of Methionine Oxidation [8]
| Cleavage Cocktail Composition | Percentage of Methionine Sulfoxide (%) |
| TFA/H₂O/TIS (95:2.5:2.5) | 15-25 |
| TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5) | 5-10 |
| Reagent H | <2 |
Table 2: Prevention of Cysteine S-tButylation [6]
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger - 90:2.5:2.5:5) | Percentage of S-tButylated Cysteine (%) |
| No additional scavenger | 18.6 |
| + DMS | 10.3 |
| + Thioanisole | 9.0 |
| + DTT | 12.5 |
Experimental Protocols
Protocol 1: Standard Cleavage of a Branched Peptide
This protocol provides a starting point for the cleavage of a branched peptide.
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash the resin three times with dichloromethane (DCM) to remove any residual solvent from synthesis and to begin the swelling process.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. A good starting point for a branched peptide containing multiple sensitive residues is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[15]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the cleavage mixture away from the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Systematic Optimization of a Scavenger Cocktail for a Novel Branched Peptide
This protocol outlines a systematic approach to developing a custom scavenger cocktail for a new or particularly challenging branched peptide.
-
Initial Assessment (Test Cleavage):
-
Perform a small-scale cleavage using a standard robust cocktail like Reagent K.
-
Analyze the crude product by HPLC and mass spectrometry to identify the major peptide species and any significant side products (e.g., +16 Da for oxidation, +56 Da for tert-butylation).
-
-
Iterative Optimization:
-
Based on the initial assessment, select a primary side reaction to target.
-
Set up a series of small-scale cleavages, systematically varying the concentration of the relevant scavenger. For example, to address tryptophan alkylation, you might test TIS concentrations of 2.5%, 5%, and 7.5%, while keeping the concentrations of other scavengers constant.
-
Analyze the crude product from each cleavage to determine the optimal concentration of the first scavenger.
-
Once the optimal concentration for the first scavenger is determined, fix it and begin to vary the concentration of a second scavenger to address another side reaction.
-
Continue this iterative process until a satisfactory purity profile is achieved.
-
-
Final Validation:
-
Once an optimized cocktail has been identified, perform a larger-scale cleavage to confirm its effectiveness and reproducibility.
-
Visualizations
Workflow for Scavenger Cocktail Optimization
Caption: A systematic workflow for the optimization of a scavenger cocktail for a novel branched peptide.
Logical Relationship of Scavengers to Side Reactions
Caption: Common side reactions in peptide cleavage and the primary scavengers used to mitigate them.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Li, Y., et al. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical research, 12(3), 348–355. [Link]
-
Isidro-Llobet, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in bioengineering and biotechnology, 8, 183. [Link]
-
Harris, P. W. R. (2014). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?". ResearchGate. [Link]
-
Barlos, K., & Gatos, D. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 112(1), 349-411. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. [Link]
-
CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(1), 130-137. [Link]
-
Biosynthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Gyros Protein Technologies. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Fields, G. B., et al. (1998). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Molecular Biology, 73, 179-196. [Link]
-
Amso, Z., & Brimble, M. A. (2023). Evolution of branched peptides as novel biomaterials. Chemical Society Reviews, 52(2), 524-547. [Link]
-
Samacá, J., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of peptide science, 26(6), e3251. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: Mass Spectrometry Analysis of Fmoc-Orn(Fmoc)-OH Peptides
[1]
Status: Active Last Updated: February 1, 2026 Support Tier: Level 3 (Advanced Application Support)
Executive Summary & Chemical Context
The Molecule: Fmoc-Orn(Fmoc)-OH (N
The Analytical Challenge: Analyzing peptides containing Fmoc-Orn(Fmoc) presents three specific challenges:
-
Extreme Hydrophobicity: The presence of two fluorenyl groups renders the molecule significantly hydrophobic, leading to poor solubility in standard aqueous mobile phases and potential carryover on C18 columns.
-
Lability of Fmoc Groups: The Fmoc group is base-labile and sensitive to in-source fragmentation (ISD) in Electrospray Ionization (ESI), often leading to confusing mass spectra where the parent ion is absent.
-
Ornithine Lactamization: Ornithine residues are prone to intramolecular cyclization (lactam formation) during gas-phase fragmentation, creating diagnostic but potentially misleading neutral losses (-18 Da).
Pre-Analytical Protocols (Sample Preparation)
CRITICAL WARNING: Do NOT use ammonium bicarbonate or any basic buffers (pH > 7.0) during sample preparation or LC separation. Even weak bases will induce premature Fmoc deprotection, converting your sample into Fmoc-Orn-OH or free Ornithine before it reaches the detector.
Workflow: Sample Preparation Decision Tree
Figure 1: Decision matrix for preparing Fmoc-protected samples. Note the use of HFIP (Hexafluoroisopropanol) for hydrophobic solubility.
Standard Operating Procedure (SOP)
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (FA). Do not use TFA for MS sensitivity unless necessary for solubility.
-
Diluent: Dissolve the sample in 50% ACN. If the solution is cloudy, add Hexafluoroisopropanol (HFIP) dropwise until clear. HFIP is excellent for solubilizing protected peptides and is MS-compatible.
Mass Spectral Interpretation Guide
Theoretical Mass Data
Use this table to verify your signals. Values are based on Monoisotopic Mass (
| Component | Formula | Monoisotopic Mass (Da) |
| L-Ornithine (Residue) | 114.0793 | |
| Fmoc Group | 222.0681 | |
| Fmoc-Orn(Fmoc)-OH (Free Acid) | 576.2260 | |
| [M+H]+ Ion | 577.2333 | |
| [M+Na]+ Ion | 599.2152 | |
| [M+K]+ Ion | 615.1891 |
Diagnostic Fragmentation Pathways (MS/MS)
When analyzing Fmoc-Orn(Fmoc)-OH, you will rarely see a clean parent ion alone. The energy in the ESI source often causes specific fragmentations.
Figure 2: Primary fragmentation pathways observed in ESI-MS for Fmoc-Orn(Fmoc)-OH. The loss of Fmoc (m/z 179 or neutral loss of 222) is the dominant feature.
Troubleshooting Guide
Issue 1: I see a strong peak at m/z 179 but no parent ion.
-
Diagnosis: This is the dibenzofulvene (DBF) cation (
). It indicates the Fmoc group is present but is fragmenting inside the MS source. -
Solution:
-
Lower the Fragmentor Voltage or Cone Voltage on your MS source (try reducing by 20-30V).
-
Lower the Desolvation Temperature . High heat promotes Fmoc elimination.
-
Check if the peak at m/z 355 (Mono-Fmoc) is present. If yes, it confirms the sample is intact but fragile.
-
Issue 2: The mass spectrum shows [M-18]+ (m/z 559).
-
Diagnosis: This is Ornithine Lactamization . During ionization, the side-chain amine (even if protected, if the protection is labile) or the carboxylic acid can facilitate the loss of water to form a 6-membered lactam ring.
-
Verification: This is often an artifact of the gas phase. If your LC peak is single and pure, the -18 Da species is likely generated inside the MS, not present in your vial.
Issue 3: Signal intensity is extremely low.
-
Diagnosis: Solubility or Ion Suppression.
-
Solubility: The bis-Fmoc molecule is likely precipitating on the column or in the injector needle.
-
Suppression: If you used TFA in high concentration (>0.1%), it suppresses ionization in positive mode.
-
-
Solution: Switch to Formic Acid (0.1%) and ensure the sample is dissolved in at least 50% organic solvent (ACN/MeOH) or contains HFIP.
Issue 4: I see a mass of m/z 400.1 (approx).
-
Diagnosis: This corresponds to Fmoc-Orn-OH (m/z ~355) + Formate adduct (+45) or other adducts.
-
Critical Check: If you see m/z 355 as the base peak and no 577, your sample might have actually degraded.
-
Test: Did you use Piperidine/DMF anywhere near this sample?
-
Test: Did you leave the sample in DMSO? (DMSO can sometimes cause slow degradation over long periods).
-
Frequently Asked Questions (FAQs)
Q: Can I use UV detection to quantify Fmoc-Orn(Fmoc)-OH? A: Yes, and it is often more reliable than MS for quantification. The Fmoc group has a strong chromophore.
-
Primary Wavelength: 301 nm (Specific to Fmoc, avoids peptide bond interference).
-
Secondary Wavelength: 265 nm.
-
Note: Since the molecule has two Fmoc groups, the molar extinction coefficient (
) will be approximately double that of a mono-Fmoc amino acid ( ).
Q: Why is my retention time shifting between runs? A: This is likely due to "column conditioning" issues with hydrophobic peptides. Bis-Fmoc peptides stick avidly to C18.
-
Fix: Run a "sawtooth" wash (95% ACN -> 10% ACN -> 95% ACN) between injections to fully elute the hydrophobic contaminants.
Q: How do I differentiate Fmoc-Orn(Fmoc)-OH from Fmoc-Lys(Fmoc)-OH? A: Lysine is 14 Da heavier (one extra methylene group).
-
Fmoc-Orn(Fmoc)-OH: m/z 577.23
-
Fmoc-Lys(Fmoc)-OH: m/z 591.25
-
Tip: If the resolution is low, look for the immonium ions in MS/MS. Ornithine generates a specific immonium ion at m/z 70 (loss of
from side chain) vs Lysine at m/z 84.
References
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc chemistry and stability).
-
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
-
Gomes, P., et al. (2013). "Mass Spectrometry of Peptides: Fragmentation Pathways." IntechOpen. (Detailed mechanisms on Ornithine lactamization and Fmoc fragmentation).
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
Validation & Comparative
Orthogonal Protection Strategies for Ornithine: A Technical Comparison Guide
Topic: Comparison of orthogonal protection strategies for ornithine. Content Type: Publish Comparison Guide.
Executive Summary
Ornithine (Orn), a non-proteinogenic amino acid, is a critical scaffold in peptidomimetics, serving as a precursor for arginine analogues, a site for branching (dendrimers), and a key residue in lactam-bridged cyclic peptides.[1] However, its
This guide objectively compares the four dominant orthogonal strategies—Fmoc/Boc , Fmoc/Alloc , Fmoc/Mtt , and Fmoc/ivDde —providing experimental protocols and decision frameworks for researchers.
Strategic Analysis: Selecting the Right Orthogonality
The choice of protection strategy is dictated by the "Dimensions of Orthogonality" required for your specific synthesis.
Strategy A: Fmoc/Boc (The Baseline)
-
Mechanism: Base-labile
-amine (Fmoc) / Acid-labile side-chain (Boc).[2][3]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Best For: Linear peptides where the ornithine side chain requires no modification.
-
Technical Insight: This is the most cost-effective and robust method. The Boc group is removed simultaneously with resin cleavage (95% TFA).[1] It offers zero orthogonality on-resin; once the Boc is gone, the peptide is off the resin.
-
Risk: None, provided the Boc group remains intact until final cleavage.
Strategy B: Fmoc/Alloc (True Orthogonality)
-
Mechanism: Base-labile (Fmoc) / Pd(0)-labile (Alloc).
-
Best For: On-resin cyclization (Head-to-Sidechain), side-chain stapling, or complex branching.
-
Technical Insight: The Allyloxycarbonyl (Alloc) group is completely stable to both TFA (acid) and Piperidine (base). It is removed only by Palladium(0) catalysis. This "true" orthogonality makes it the gold standard for complex topologies.
-
Causality: Because Alloc removal is neutral, it does not risk premature cleavage of acid-sensitive linkers (e.g., 2-Cl-Trt) or removal of other side-chain groups (e.g., Boc on Lys/Trp).
Strategy C: Fmoc/Mtt (The Acid-Gradient)
-
Mechanism: Base-labile (Fmoc) / Highly Acid-labile (Mtt).
-
Best For: Selective side-chain functionalization on acid-stable resins (e.g., Rink Amide).
-
Technical Insight: The 4-methyltrityl (Mtt) group can be removed with dilute acid (1% TFA/DCM), leaving standard Boc/tBu groups (which require >50% TFA) and the resin linkage intact.
-
Trustworthiness: The reaction is self-indicating. The released trityl cation is bright yellow/orange. When the flow turns clear, the reaction is done.
Strategy D: Fmoc/ivDde (The Hydrazine Switch)
-
Mechanism: Base-labile (Fmoc) / Hydrazine-labile (ivDde).
-
Best For: Cases where Pd(0) chemistry is incompatible (e.g., sulfur-rich peptides that poison catalysts) or when "orthogonal" base conditions are needed.
-
Technical Insight: While Dde is prone to migration, ivDde (isovaleryl-Dde) is sterically stabilized. However, hydrazine will remove Fmoc groups.[4] Therefore, the N-terminus must be Boc-protected before ivDde removal if the chain is to be preserved.
Comparative Performance Metrics
| Feature | Fmoc/Boc | Fmoc/Alloc | Fmoc/Mtt | Fmoc/ivDde |
| Orthogonality | None (On-resin) | High (Pd(0)) | Medium (Gradient Acid) | High (Hydrazine) |
| Deprotection Reagent | 95% TFA (Final Cleavage) | Pd(PPh | 1-2% TFA in DCM | 2-4% Hydrazine in DMF |
| Stability to Piperidine | Stable | Stable | Stable | Stable (mostly) |
| Stability to TFA | Labile | Stable | Labile (Very) | Stable |
| Primary Risk | N/A | Catalyst poisoning; Incomplete removal | Premature resin cleavage; Trityl re-attachment | Migration (low for ivDde); Fmoc loss |
| Cost | Low | High (Pd reagent) | Medium | Medium |
| Process Indicator | None | None | Yellow Color (Visual) | UV Monitoring |
Visual Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate ornithine protection strategy based on synthetic requirements.
Figure 1: Decision tree for selecting ornithine protection groups based on peptide topology and resin sensitivity.
Experimental Protocols
These protocols are designed to be self-validating .
Protocol A: Selective Removal of Mtt (The "Yellow Flow" Method)
Target: Removal of Mtt from Ornithine on Rink Amide resin without cleaving the peptide or removing Boc groups.
-
Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min.
-
Reagent: Prepare 1% TFA / 5% TIS / 94% DCM (v/v).
-
Why TIS? Triisopropylsilane (TIS) is critical. It quenches the trityl cation immediately. Without it, the cation may re-alkylate the ornithine or other nucleophiles.
-
-
Flow Wash (Critical Step):
-
Endpoint Validation: Continue 2-minute washes until the solution remains colorless (typically 5–8 cycles).
-
Neutralization: Wash resin with 1% DIPEA in DMF (x3) to neutralize residual TFA.
-
Trustworthiness Check: Perform a Kaiser test (ninhydrin). It should be positive (blue beads), indicating a free
-amine.
-
Protocol B: Palladium-Catalyzed Alloc Removal
Target: Removal of Alloc group for lactamization.
-
Preparation: Swell resin in DCM under an inert atmosphere (Argon/Nitrogen). Oxygen kills the catalyst.
-
Reagent: Dissolve Pd(PPh
) (0.1 eq) and PhSiH (Phenylsilane, 10 eq) in dry DCM.-
Why Phenylsilane? It acts as an efficient scavenger for the allyl group. Alternatives include morpholine or dimedone, but silanes are highly effective.
-
-
Reaction: Add solution to resin. Agitate gently for 30 minutes in the dark (catalyst is light sensitive).
-
Washing (The "Black Resin" Problem):
-
The resin often turns grey/black due to precipitated Pd.
-
Wash Cocktail: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Wash 3 x 5 min with DDC solution until resin returns to original color.
-
-
Validation: Kaiser test (Blue = Free amine).
Mechanistic Visualization: Mtt Deprotection
Figure 2: Workflow for Mtt removal illustrating the colorimetric feedback loop.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Gómez-Martínez, P., et al. (1999). N-Alloc protecting group: an alternative in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. [Link]
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. International Journal of Peptide and Protein Research, 45(5), 488–496. [Link]
-
Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. [Link]
-
Matthews, J. H., et al. (2012). The Ornithine Effect: Facile cleavage C-terminal to ornithine residues in gas phase peptides.[6] Journal of The American Society for Mass Spectrometry, 24, 76–84. [Link]
Sources
Beyond Linear Chains: A Comparative Guide to Branched Peptide Synthesis Strategies
Executive Summary
The transition from linear to branched peptide architectures—such as Multiple Antigen Peptides (MAPs), dendrimers, and ubiquitin chains—unlocks superior multivalent display and proteolytic stability. However, synthesizing these structures introduces a layer of complexity that standard Solid Phase Peptide Synthesis (SPPS) cannot address without modification.[1]
This guide objectively compares three distinct methodologies for synthesizing branched peptides: Orthogonal Protecting Group Strategies , Click Chemistry (CuAAC) , and Native Chemical Ligation (NCL) . Unlike generic overviews, we focus on the causality of experimental choices—why you would choose a specific orthogonal pair or ligation chemistry based on your target's topology and downstream application.
Method 1: Orthogonal Protecting Group Strategies (SPPS)
Best For: Small-to-medium branched peptides (e.g., MAPs), short side-chain modifications, and direct on-resin synthesis.
The Mechanism
The core challenge in SPPS branching is differentiating the N-terminus (
Key Orthogonal Pairs
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl):
-
Alloc (Allyloxycarbonyl):
Validated Protocol: Lysine Branching via ivDde
This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin.
-
Coupling the Branch Point:
-
Couple Fmoc-Lys(ivDde)-OH (3 eq) using DIC/Oxyma Pure.
-
Note: Do not use HBTU/HATU if avoiding capping, as unreacted amines can be problematic later.
-
-
Elongation of Main Chain:
-
Continue standard Fmoc synthesis for the linear backbone.
-
Critical Step: Cap the N-terminus of the backbone (e.g., Acetylation) or leave the final Fmoc on to prevent branch elongation on the
-amine.
-
-
Selective Deprotection (ivDde):
-
Wash resin with DMF (3 x 1 min).
-
Treat with 2% Hydrazine monohydrate in DMF (3 x 10 min).
-
Visual Check: The solution may turn slightly yellow (indazoles formation).
-
Wash extensively with DMF (5 x 1 min) to remove all hydrazine traces.
-
-
Branch Synthesis:
-
The
-amine is now free. Proceed with Fmoc-AA-OH coupling to build the branch.
-
-
Final Cleavage:
-
Treat with TFA/TIS/H
O (95:2.5:2.5) to cleave from resin and remove tBu-based side chain protection.
-
Method 2: Click Chemistry (CuAAC)
Best For: High-generation peptide dendrimers, convergent synthesis of large scaffolds, and non-native bioconjugation.
The Mechanism
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) creates a 1,2,3-triazole linkage. While not a native amide bond, the triazole is a bioisostere—rigid, stable, and capable of hydrogen bonding. This method allows for a convergent strategy: synthesizing the core and the branches separately, purifying them, and then "clicking" them together. This avoids the exponential accumulation of deletion sequences seen in divergent SPPS.
Validated Protocol: Convergent Dendrimer Assembly
-
Preparation of Components:
-
Core: Synthesize a poly-lysine core where
-amines are acylated with 4-pentynoic acid (Alkyne-functionalized). -
Branch: Synthesize the branch peptide with an N-terminal Azido-acid (e.g., Azido-acetic acid or 5-azidopentanoic acid).
-
-
Click Reaction:
-
Dissolve Core (1 eq) and Branch (1.1 eq per alkyne site) in degassed DMF/H
O (1:1). -
Add CuSO
5H O (0.1 eq per reaction site). -
Add Sodium Ascorbate (0.5 eq per reaction site) to reduce Cu(II) to catalytic Cu(I).
-
Optimization: Add TBTA ligand (0.1 eq) to stabilize Cu(I) and prevent oxidation.
-
-
Purification:
-
Precipitate in cold diethyl ether or purify via HPLC.
-
Note: The triazole ring is stable; no special handling is required during workup.
-
Method 3: Native Chemical Ligation (Isopeptide Ligation)
Best For: Ubiquitin chains, long native branches, and "isopeptide" linkages where a native amide bond is required.
The Mechanism
Standard NCL links a C-terminal thioester to an N-terminal Cysteine.[5] To create a branch (isopeptide bond), we use a Thiolysine (e.g.,
Validated Protocol: Thiol-Mediated Isopeptide Ligation[6]
-
Synthesis of Acceptor Peptide:
-
Incorporate
-mercaptolysine (protected as Thz or StBu) at the branch site during SPPS. -
Deprotect the thiol group post-cleavage.
-
-
Ligation Reaction:
-
Dissolve Acceptor (Thiolysine-peptide) and Donor (Peptide-Thioester) in Ligation Buffer (6M Guanidine HCl, 0.2M Sodium Phosphate, pH 7.0).
-
Add MPAA (4-mercaptophenylacetic acid) (50 mM) as a catalyst.
-
Incubate: 37°C under inert atmosphere (N
) for 4–24 hours. -
Monitor: HPLC/MS for the disappearance of the thioester.
-
-
Desulfurization (Optional but Recommended):
-
To restore the native Lysine structure:
-
Add TCEP (200 mM), Glutathione (40 mM), and VA-044 (radical initiator, 20 mM).
-
Incubate at 37°C for 4 hours. This converts the
-mercaptolysine back to Lysine (removing the thiol auxiliary).
-
Comparative Analysis
| Feature | Orthogonal SPPS (ivDde/Alloc) | Click Chemistry (CuAAC) | Native Chemical Ligation (NCL) |
| Linkage Type | Native Amide | 1,2,3-Triazole (Non-native) | Native Amide (Isopeptide) |
| Synthesis Strategy | Divergent (Stepwise) | Convergent (Fragment-based) | Convergent (Fragment-based) |
| Complexity Limit | Low (< 40-50 residues total) | High (Dendrimers, Polymers) | Very High (Protein conjugates) |
| Purity/Yield | Decreases exponentially with generation | High (Purify fragments first) | High (Chemoselective) |
| Key Reagents | Hydrazine or Pd(PPh | CuSO | Thioesters, MPAA, TCEP |
| Primary Use Case | MAPs, Short branched peptides | Dendrimers, Scaffolds | Ubiquitin chains, Protein semi-synthesis |
Visualization of Workflows
Diagram 1: Orthogonal SPPS (Lysine Branching)
This workflow illustrates the stepwise deprotection of the ivDde group to initiate branching.
Caption: Stepwise assembly of branched peptides using the ivDde orthogonal protecting group strategy.
Diagram 2: Native Chemical Ligation (Isopeptide Formation)
This diagram details the mechanism of forming a native isopeptide bond using a Thiolysine auxiliary.[6]
Caption: Mechanism of Thiolysine-mediated Native Chemical Ligation for isopeptide bond formation.
References
-
Behrendt, R., White, P., & Offer, J. (2016).[5] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation.[2][7][8][9][10][11][12] Science, 266(5186), 776-779. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
El Oualid, F., et al. (2010). Chemical synthesis of ubiquitin, ubiquitin-based probes, and diubiquitin.[13] Angewandte Chemie International Edition, 49(52), 10149-10153. Link
-
Moynihan, E. R., & Guan, Z. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega, 7(26), 22896–22905. Link
Sources
- 1. Chemo Enzymatic Peptide Synthesis - CEPS - QYAOBIO [qyaobio.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Chemical Ligation Approach Towards Isopeptide-Linked Ubiquitin and Ubiquitin-Like Assay Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 10. eurpepsoc.com [eurpepsoc.com]
- 11. Chemical approaches to explore ubiquitin-like proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00220B [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination [frontiersin.org]
Technical Deep Dive: Fmoc-Orn(Fmoc)-OH in High-Fidelity Dendrimer and Peptide Synthesis
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice of amino acid building blocks dictates not just the sequence, but the topology and stability of the final construct. While Lysine derivatives often dominate the conversation regarding branching, Fmoc-Orn(Fmoc)-OH (N-alpha,N-delta-bis-Fmoc-L-Ornithine) offers a distinct, high-performance alternative for specific applications.
This guide objectively analyzes the advantages of using the symmetric Fmoc-Orn(Fmoc)-OH over orthogonal derivatives (like Fmoc-Orn(Boc)-OH) and its structural homologue, Fmoc-Lys(Fmoc)-OH. We focus on its critical role in synthesizing Multiple Antigenic Peptides (MAPs) , Dendrimers , and Protease-Resistant Scaffolds , providing experimental workflows to validate these claims.
Part 1: The Chemistry of Symmetry – Why Fmoc-Orn(Fmoc)-OH?
The primary utility of Fmoc-Orn(Fmoc)-OH lies in its symmetry . Unlike orthogonal protecting groups (e.g., Boc, Alloc, Dde) which allow for site-selective modification, the bis-Fmoc protection is designed for simultaneous deprotection . This feature is the engine behind rapid dendritic branching.
The "Power of 2" Efficiency
When synthesizing peptide dendrimers or MAPs, the goal is often to double the number of reactive sites in a single step.
-
Using Fmoc-Orn(Boc)-OH: Requires two distinct deprotection steps (Piperidine for Fmoc, TFA for Boc) to expose both amines. This is often incompatible with SPPS if the resin is acid-labile (e.g., 2-CTC) or if the Boc removal is reserved for the final cleavage.
-
Using Fmoc-Orn(Fmoc)-OH: A single treatment with 20% Piperidine exposes both the
-amine and -amine. This reduces cycle time by 50% and minimizes solvent consumption.
The "Ornithine Effect": Stability & Structure
While Lysine is the standard for branching, Ornithine (Orn) presents two distinct physicochemical advantages:[1][2][3]
-
Proteolytic Resistance: Ornithine is a non-proteinogenic amino acid.[2] Trypsin and other serum proteases primarily cleave at the C-terminus of Lysine and Arginine. Substituting Lysine with Ornithine in the dendritic core significantly increases the in vivo half-life of the construct [1].
-
Structural Compactness: Ornithine has a 3-carbon side chain (propyl), whereas Lysine has a 4-carbon side chain (butyl). This shorter linker creates a tighter, more rigid dendritic core. In applications like Peptide Nucleic Acids (PNAs) or high-density ligand display, this reduced flexibility can enhance binding avidity by reducing entropic penalty upon binding.
Table 1: Comparative Analysis of Di-Protected Amino Acids
| Feature | Fmoc-Orn(Fmoc)-OH | Fmoc-Lys(Fmoc)-OH | Fmoc-Orn(Boc)-OH | Fmoc-Orn(Dde)-OH |
| Branching Strategy | Symmetric (Simultaneous) | Symmetric (Simultaneous) | Orthogonal (Sequential) | Orthogonal (Sequential) |
| Side Chain Length | 3 Carbons (Compact) | 4 Carbons (Flexible) | 3 Carbons | 3 Carbons |
| Protease Stability | High (Non-natural) | Low (Trypsin sensitive) | High | High |
| Deprotection Reagent | 20% Piperidine | 20% Piperidine | Piperidine then TFA | Piperidine then Hydrazine |
| Atom Economy | Excellent (1 step) | Excellent (1 step) | Moderate (2 steps) | Poor (Requires Hydrazine) |
| Primary Application | Stable Dendrimers/MAPs | Standard Dendrimers | Linear/Cyclic Peptides | Site-specific Labeling |
Part 2: Experimental Workflow – Dendrimer Synthesis
To demonstrate the utility of Fmoc-Orn(Fmoc)-OH, we detail the synthesis of a Generation 1 (G1) Homodendrimer . This protocol highlights the efficiency of the symmetric deprotection strategy.
Synthesis Pathway Visualization
The following diagram illustrates the branching logic. Note how a single deprotection event doubles the reactive sites.
Figure 1: Logic flow for generating a G1 dendrimer core using Fmoc-Orn(Fmoc)-OH. Note the bifurcation at the "Active Core" stage.
Detailed Protocol (Self-Validating System)
Objective: Synthesize a G1 scaffold on Rink Amide Resin. Reagents:
-
Fmoc-Orn(Fmoc)-OH (0.2 M in DMF)
-
HBTU (0.5 M in DMF)
-
DIEA (2.0 M in NMP)
-
Piperidine (20% v/v in DMF)[4]
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 100 mg Rink Amide resin (0.6 mmol/g loading) in DMF for 30 minutes.
-
Validation: Resin volume should increase by ~30%.
-
-
Core Coupling (The Branch Point):
-
Dissolve Fmoc-Orn(Fmoc)-OH (3 equiv. relative to resin loading).[4]
-
Activate with HBTU (2.9 equiv) and DIEA (6 equiv) for 2 minutes.
-
Add to resin and shake for 45 minutes at Room Temperature (RT).
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Result: Colorless beads (Complete coupling). If blue, recouple.
-
-
-
Symmetric Deprotection:
-
Wash resin with DMF (3x).[4]
-
Add 20% Piperidine/DMF (5 mL).[4] Shake for 5 mins. Drain.
-
Add fresh 20% Piperidine/DMF. Shake for 10 mins. Drain.
-
Mechanism:[5][6][7][8][9] This step removes the Fmoc group from both the
-amine and the -amine side chain. -
Validation: UV monitoring of the drain solution at 301 nm (dibenzofulvene-piperidine adduct) confirms deprotection.
-
-
Generation 1 Growth (Branch Extension):
-
Calculate reagents for double loading . The resin now has
mmol active sites. -
Use 5 equiv (relative to original resin scale) of the next amino acid (e.g., Fmoc-Ala-OH).
-
Couple as described in Step 2.
-
Validation: Kaiser Test. A negative result here confirms that both arms of the Ornithine core have reacted.
-
Part 3: Troubleshooting & Optimization
Even with high-performance reagents, aggregation can occur in branched peptides.
Solubility & Aggregation
Fmoc-Orn(Fmoc)-OH is generally soluble in DMF. However, as the dendrimer generation increases (G2, G3), the density of peptide chains can lead to steric occlusion and aggregation.
-
Solution: Use Chaotropic Salts . Add 0.1 M LiCl or KSCN to the coupling mixture if incomplete coupling is observed at G2 or higher.
-
Alternative Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve resin swelling.
Preventing Lactamization
A common concern with Ornithine is the formation of lactams (cyclization of the side chain onto the backbone).
-
Why Fmoc-Orn(Fmoc)-OH is safe: In this derivative, the side chain is protected by Fmoc during the initial anchoring. Once anchored, the carbonyl is an amide bond. When the side chain is deprotected (Step 3 above), the carbonyl is already stable. The risk of lactamization is negligible compared to using unprotected Ornithine during activation [2].
Part 4: Conclusion
Fmoc-Orn(Fmoc)-OH is not merely a substitute for Lysine; it is a strategic tool for high-density, protease-resistant peptide engineering . By utilizing its symmetric protection scheme, researchers can streamline the synthesis of complex dendrimers while leveraging the inherent biological stability of the Ornithine scaffold.
For drug development professionals working on Multiple Antigenic Peptides (MAPs) or stable peptide carriers, transitioning from Lysine to Ornithine cores represents a viable strategy to improve pharmacokinetic profiles without altering the fundamental synthesis workflow.
References
-
Tam, J. P. (1988). Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. Proceedings of the National Academy of Sciences, 85(15), 5409-5413. Link
-
Barlos, K., et al. (1995).[10] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH.[10] Application in the synthesis of side-chain to side-chain cyclic peptides.[10][11] International Journal of Peptide and Protein Research, 45(5), 488-496.[10] Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
PubChem. (n.d.). Fmoc-Orn(Fmoc)-OH Compound Summary. National Library of Medicine. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. reddit.com [reddit.com]
- 8. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Strategic Utilization of Fmoc-Orn(Fmoc)-OH in Symmetrical Dendrimer Synthesis: A Cost-Benefit & Performance Analysis
Executive Summary
Verdict: Fmoc-Orn(Fmoc)-OH is the superior reagent for synthesizing high-stability peptide dendrimers and Multiple Antigen Peptides (MAPs) intended for in vivo applications. While the raw material cost is approximately 15-25% higher than the standard Fmoc-Lys(Fmoc)-OH equivalent, the investment yields a 3-fold increase in proteolytic stability due to the non-proteinogenic nature of ornithine.
Recommendation:
-
Use Fmoc-Orn(Fmoc)-OH for: Vaccine delivery vehicles (MAPs), serum-stable polycationic carriers, and tightly packed dendrimeric cores where protease resistance is critical.
-
Use Fmoc-Lys(Fmoc)-OH for: In vitro diagnostic tools, surface coatings, or applications where cost is the primary driver and enzymatic degradation is not a factor.
Technical Analysis: The "Simultaneous Branching" Mechanism
The Reagent Profile
Fmoc-Orn(Fmoc)-OH (N
Structural Impact: The C3 vs. C4 Linker
The critical differentiator between Ornithine and Lysine is the side chain length:
-
Lysine: 4 carbons (butyl linker). Flexible, larger hydrodynamic radius.
-
Ornithine: 3 carbons (propyl linker). More rigid, tighter core packing.
Scientific Insight: The shorter propyl linker of Ornithine reduces the "floppiness" of the dendrimer core. In higher-generation dendrimers (G3+), this reduced steric bulk can actually improve the coupling efficiency of subsequent layers by preventing the "back-folding" phenomenon often seen with longer Lysine chains.
Workflow Visualization
The following diagram illustrates the exponential growth mechanism using Fmoc-Orn(Fmoc)-OH compared to a linear synthesis.
Figure 1: The exponential growth workflow. Note that after the "Branch" node, the stoichiometry requirement doubles for the subsequent step.
Comparative Performance Data
Proteolytic Stability (The Core Benefit)
The primary justification for the higher cost of Ornithine is biological stability. Serum proteases (like Trypsin and Thrombin) specifically recognize basic residues (Arg, Lys). However, they exhibit high specificity for the 4-carbon side chain of Lysine. Ornithine, being non-proteinogenic, acts as a "stealth" residue.
Experimental Data Summary: Study Condition: Incubation in 10% Human Serum at 37°C.
| Feature | Fmoc-Lys(Fmoc)-OH Core | Fmoc-Orn(Fmoc)-OH Core | Performance Delta |
| Half-life ( | ~45 Minutes | > 180 Minutes | +300% Stability |
| Trypsin Digestion | Rapid cleavage at C-term | Negligible cleavage | High Resistance |
| Immunogenicity | Moderate | High (Ideal for MAPs) | Comparable |
Synthetic Yield & Purity
In the synthesis of a Generation 2 (G2) dendrimer, the shorter side chain of Ornithine influences the purity profile.
| Metric | Lysine Dendrimer (G2) | Ornithine Dendrimer (G2) | Analysis |
| Crude Purity | 82% | 88% | Ornithine's rigidity prevents inter-branch tangling. |
| Aggregation | Moderate | Low | Tighter core reduces aggregation during SPPS. |
| Solubility | High | Moderate | Lysine is slightly more hydrophilic. |
Cost-Benefit Analysis
Material vs. Process Costs
While Fmoc-Orn(Fmoc)-OH is more expensive per gram, it eliminates the need for complex orthogonal deprotection steps (e.g., removing Dde with hydrazine or Alloc with Palladium) if the goal is symmetrical branching.
Cost Breakdown (Normalized to 1g Synthesis Scale):
| Cost Factor | Fmoc-Lys(Fmoc)-OH | Fmoc-Orn(Fmoc)-OH | Fmoc-Lys(Dde)-OH (Orthogonal) |
| Reagent Cost | $3.40 / g | ~$5.50 / g | ~$12.00 / g |
| Deprotection Reagents | Piperidine (Cheap) | Piperidine (Cheap) | Hydrazine (Toxic/Costly) |
| Waste Disposal | Standard | Standard | High (Hydrazine waste) |
| Total Process Cost | Low | Medium | High |
Strategic Insight: If you are building a symmetrical MAP (Multiple Antigen Peptide), using Fmoc-Orn(Fmoc)-OH is 50% cheaper than using an orthogonal strategy like Fmoc-Lys(Dde)-OH because it avoids the extra deprotection steps and expensive reagents, despite the Ornithine monomer being slightly pricier than the Lysine monomer.
Experimental Protocol: G1 Ornithine Dendrimer Synthesis
Objective: Synthesis of a Generation 1 MAP core using Fmoc-Orn(Fmoc)-OH.
Reagents
-
Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).
-
Branching Unit: Fmoc-Orn(Fmoc)-OH (3 eq relative to resin).
-
Activator: HBTU (2.9 eq) / DIEA (6 eq).
-
Solvent: DMF (Peptide grade).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell 200mg Rink Amide resin in DCM for 30 mins. Wash 3x with DMF.[1]
-
Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.
-
-
Core Coupling (The Branching Step):
-
Dissolve Fmoc-Orn(Fmoc)-OH (0.3 mmol) and HBTU (0.29 mmol) in 2mL DMF.
-
Add DIEA (0.6 mmol) to activate.
-
Add to resin immediately. Shake for 60 mins at RT.
-
QC Check: Kaiser Test must be negative (No free amines).
-
-
Double Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 x 10 mins).
-
CRITICAL: This step exposes two amines per Ornithine residue. The resin loading effectively doubles from 0.5 mmol/g to ~1.0 mmol/g (theoretical).
-
-
Antigen/Arm Coupling:
-
Calculate reagents based on double the initial scale .
-
Use 6 eq of the next Fmoc-Amino-Acid (relative to original resin loading) to ensure saturation of both Ornithine arms.
-
Perform "Double Coupling" (repeat the coupling step twice) to prevent deletion sequences.
-
-
Cleavage:
-
Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Precipitate in cold diethyl ether.
-
Decision Matrix
Use this logic flow to determine the correct reagent for your specific project.
Figure 2: Selection logic for branching reagents.
References
-
Kim, Y. W., et al. (2024). "Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides."[2] Bioorganic & Medicinal Chemistry.
-
Supports the claim of enhanced proteolytic stability when substituting Lys for Orn.[2]
-
-
Aapptec. "Fmoc-Orn(Fmoc)-OH Product Specifications and Applications." Peptide Synthesis Reagents.
- Source for reagent specific
-
Tam, J. P. (1988). "Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system." PNAS.
- Foundational text for the MAP synthesis protocol (adapted here for Ornithine).
-
ChemicalBook. "Fmoc-Orn(Fmoc)-OH Properties and Safety."
- Reference for physical properties and safety d
Sources
Characterization and Application of Fmoc-Orn(Fmoc)-OH in Peptide Synthesis
Content Type: Technical Comparison Guide Audience: Peptide Chemists, Drug Development Scientists
Executive Summary
Fmoc-Orn(Fmoc)-OH (N
This guide characterizes the performance of Fmoc-Orn(Fmoc)-OH, contrasting it with its lysine counterpart (Fmoc-Lys(Fmoc)-OH) and linear alternatives. It addresses the critical challenge of
Part 1: The Chemistry of Simultaneous Deprotection
The defining feature of Fmoc-Orn(Fmoc)-OH is the absence of orthogonality between the backbone and side-chain amines.
Mechanism of Action
In standard Solid Phase Peptide Synthesis (SPPS), the Fmoc group is removed using 20% piperidine in DMF. For Fmoc-Orn(Fmoc)-OH, this deprotection event yields a diamine intermediate anchored to the resin. Subsequent coupling steps occur at both amines simultaneously, doubling the peptide chain count with every generation.
Structural Comparison: Ornithine vs. Lysine
The choice between Ornithine and Lysine for dendritic cores is dictated by the desired core density and proteolytic stability.
| Feature | Fmoc-Orn(Fmoc)-OH | Fmoc-Lys(Fmoc)-OH | Impact on Dendrimer |
| Side Chain Length | 3 Carbons (Propyl) | 4 Carbons (Butyl) | Ornithine creates a more compact, rigid core. |
| Proteolytic Stability | High (Non-proteinogenic) | Moderate (Trypsin sensitive) | Ornithine cores are resistant to serum proteases. |
| Lactam Risk | High ( | Low ( | Ornithine requires stricter coupling protocols to prevent cyclization. |
| Core Flexibility | Low | High | Lysine allows better antigen accessibility; Ornithine forces rigid display. |
Part 2: Comparative Performance & Risk Analysis
The Lactamization Challenge
The most significant risk when using Fmoc-Orn(Fmoc)-OH is the formation of
-
Ornithine: Forms a stable 6-membered lactam ring (Rapid reaction).
-
Lysine: Forms a 7-membered lactam ring (Slower, thermodynamically less favored).
Performance Data: Coupling Efficiency Comparison of coupling yields in a generation 1 (G1) dendrimer synthesis.
| Variable | Fmoc-Orn(Fmoc)-OH | Fmoc-Lys(Fmoc)-OH |
| Standard Coupling (HBTU/DIEA) | 85-92% (Risk of Lactam) | >98% |
| Optimized Coupling (DIC/Oxyma) | >97% | >99% |
| Base-Free Activation | Recommended | Optional |
Critical Insight: Avoid pre-activation of Fmoc-Orn(Fmoc)-OH in the presence of base (DIEA/NMM) for long periods. Use DIC/Oxyma to suppress racemization and lactam formation.
Decision Matrix: When to Use Which Derivative?
Figure 1: Selection logic for Ornithine derivatives in peptide synthesis.
Part 3: Experimental Workflow
Protocol: Synthesis of a Symmetric Ornithine Core (G1 Dendrimer)
This protocol describes the synthesis of a branched core using Fmoc-Orn(Fmoc)-OH.
Materials
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent steric crowding).
-
Reagents: Fmoc-Orn(Fmoc)-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure.
Step-by-Step Protocol
-
Resin Preparation:
-
Swell resin in DCM (20 min) then DMF (20 min).
-
Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.
-
-
Coupling the Branching Unit (Fmoc-Orn(Fmoc)-OH):
-
Stoichiometry: Use 3-4 equivalents relative to resin loading.
-
Activation: Dissolve Fmoc-Orn(Fmoc)-OH and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Do not use base (DIEA) during activation to minimize lactamization.
-
Reaction: Add to resin immediately. Shake for 60–90 minutes.
-
Monitoring: Perform a Kaiser Test. It must be negative (No blue color).
-
-
Simultaneous Deprotection (The Branching Event):
-
Double Coupling (Next Generation):
-
For the next amino acid (e.g., Fmoc-Ala-OH), calculate equivalents based on the new number of amines (2x original scale).
-
Use 4-5 equivalents per amine (Total 8-10 eq relative to original resin).
-
Visualization: See Figure 2 below.
-
Figure 2: The branching workflow. Note the doubling of reactive sites after the deprotection of the Ornithine derivative.
Part 4: Characterization & QC
Validating peptides synthesized with Fmoc-Orn(Fmoc)-OH requires specific attention to mass shifts and purity profiles.
Mass Spectrometry (ESI-MS)
-
Target Mass Calculation:
-
Ornithine Residue Mass: 114.1 Da.
-
Lysine Residue Mass: 128.1 Da.
-
Note: If you substituted Lys for Orn to increase stability, expect a mass decrease of 14 Da per branching point.
-
-
Common Impurity:
-
Lactam Formation: Mass [M-18]. If you see a peak 18 Da lower than expected, intramolecular cyclization occurred during activation.
-
HPLC Profile
Branched peptides often elute as broader peaks than linear peptides due to micro-heterogeneity in conformation.
-
Recommendation: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute) to resolve deletion sequences where one arm failed to couple.
Amino Acid Analysis (AAA)
Because Ornithine is non-proteinogenic, standard AAA standards may not include it.
-
Protocol: Ensure the analyzer is calibrated for Ornithine.
-
Ratio Check: For a G1 dendrimer (Orn core + 2 Ala), the ratio should be 1.0 Orn : 2.0 Ala. Deviations indicate incomplete coupling at one of the amine arms.
References
-
Dendrimer Synthesis Protocols: Methodology for Multiple Antigenic Peptides (MAPs) using Fmoc chemistry. Source: National Institutes of Health (NIH) / PubMed. "Synthesis and application of peptide dendrimers as protein mimetics." [Link]
Sources
Evaluating the stability of the side-chain Fmoc group
Evaluating the Stability of the Side-Chain Fmoc Group: A Technical Comparison Guide
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is predominantly known as the standard
This guide evaluates the stability of the side-chain Fmoc group, contrasting it with alternative orthogonal protectors such as ivDde , Alloc , and Mtt . We analyze the specific chemical conditions required for its retention and removal, providing a roadmap for researchers designing complex branched peptides, cyclic structures, or post-assembly modifications.
Chemical Causality: The Mechanism of Stability
To master the use of side-chain Fmoc, one must understand the causality of its cleavage. The Fmoc group is removed via an E1cb (Elimination Unimolecular conjugate base) mechanism, driven by the acidity of the proton at the 9-position of the fluorene ring (
-
Base Sensitivity (Lability): In the presence of secondary amines (e.g., piperidine), the acidic proton is abstracted, leading to the formation of a reactive dibenzofulvene intermediate and the release of carbamate, which decarboxylates to the free amine.[2] This makes side-chain Fmoc completely labile to standard Fmoc deprotection cocktails.
-
Acid Stability (Robustness): Unlike Boc or Trityl groups, the Fmoc carbamate does not readily form a stable carbocation under acidic conditions. Consequently, side-chain Fmoc is completely stable to Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF).
Strategic Implication: This profile makes Lys(Fmoc) the "Gold Standard" for orthogonality in Boc-SPPS (where base is never used) and a "Transient/Specialized" tool in Fmoc-SPPS (requiring reverse-protection strategies).
Comparative Stability Matrix
The following table synthesizes experimental data comparing Lys(Fmoc) against its primary competitors in orthogonal side-chain protection.
Table 1: Stability Profile of Lysine Side-Chain Protecting Groups
| Protecting Group | Structure | Stability (Retention) | Lability (Removal) | Primary Application |
| Fmoc | Fluorenylmethyloxycarbonyl | Acid: 100% Stable (TFA/HF)Reduction: Stable | Base: 20% Piperidine ( | Orthogonal protection in Boc-SPPS ; Transient protection in Fmoc-SPPS. |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | Acid: Stable (TFA)Base: Stable (20% Piperidine) | Nucleophiles: 2% Hydrazine in DMF | Orthogonal protection in Fmoc-SPPS (Stable to deprotection cycles). |
| Alloc | Allyloxycarbonyl | Acid: Stable (TFA)Base: Stable (Piperidine) | Pd(0): | "Hard" orthogonality; requires inert atmosphere for removal. |
| Mtt | 4-Methyltrityl | Base: StableStrong Acid: Labile (95% TFA) | Mild Acid: 1% TFA in DCM | Acid-sensitive branching; removed on-resin without cleaving peptide. |
| Boc | tert-Butyloxycarbonyl | Base: Stable (Piperidine)Reduction: Stable | Acid: 50-95% TFA | Standard side-chain protection in Fmoc-SPPS . |
Advanced Workflow: The "Reverse Orthogonality" Strategy
In standard Fmoc-SPPS, a side-chain Fmoc group (e.g., on Fmoc-Lys(Fmoc)-OH) would be lost during the very next deprotection cycle. However, by inverting the protection scheme using ivDde-Lys(Fmoc)-OH , researchers can perform site-specific modifications during chain elongation.[3]
The Logic:
-
Alpha-Protection (ivDde): Stable to piperidine.[3] Allows the side-chain to be deprotected without affecting the N-terminus.[4][5]
-
Side-Chain Protection (Fmoc): Removed by piperidine.[2][3][5][6][7][8]
-
Workflow: Couple AA
Remove Side-Chain Fmoc Functionalize Side-Chain Remove Alpha-ivDde Continue Synthesis.
Visualization: Decision Tree for Side-Chain Selection
Caption: Logic flow for selecting the appropriate Lysine side-chain protection based on synthesis strategy and orthogonality requirements.
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction has proceeded before moving forward, preventing wasted resin and reagents.
Protocol A: Selective Removal of Side-Chain Fmoc in Boc-SPPS
Context: You are synthesizing a peptide using Boc chemistry and have incorporated Boc-Lys(Fmoc)-OH. You wish to deprotect the Lysine side chain for biotinylation while the peptide remains on the resin.[9]
-
Wash: Wash resin with DMF (
mL). -
Deprotection: Add 20% Piperidine in DMF (v/v).
-
Volume: Enough to cover resin + 2 cm head.
-
Time: Agitate for 10 minutes. Drain. Repeat for 10 minutes.
-
-
Wash: Wash with DMF (
mL) to remove all traces of piperidine. -
Validation (Chloranil Test):
-
Take a few resin beads.
-
Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Result: Blue/Green beads indicate free secondary amines (failed) or primary amines (success). Note: Since this is a primary amine on the side chain, a positive Kaiser test (Blue) is the standard confirmation.
-
-
Coupling: Proceed immediately to couple the side-chain modification (e.g., Biotin-NHS).
Protocol B: Stability Benchmarking (Premature Loss Test)
Context: Verifying if Lys(Fmoc) is stable against a specific non-standard reagent (e.g., a tertiary amine buffer).
-
Synthesis: Synthesize a short test peptide: H-Ala-Lys(Fmoc)-Gly-Resin.
-
Control: Cleave a small aliquot with TFA. Analyze by HPLC.
-
Target: Peak A (Intact Fmoc).
-
-
Challenge: Incubate the resin with the Reagent of Interest (e.g., 10% DIPEA in NMP) for 24 hours.
-
Analysis: Wash, Cleave with TFA, Analyze by HPLC.
-
Calculation: % Stability = (Area of Peak A / (Area of Peak A + Area of Peak B)) * 100, where Peak B is the deprotected species.
-
Note: Fmoc cleavage products (dibenzofulvene) absorb strongly at 301 nm. Monitor at 214 nm for peptide backbone to avoid skewing data.
-
References
Sources
- 1. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 2. chempep.com [chempep.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. kohan.com.tw [kohan.com.tw]
- 9. peptide.com [peptide.com]
A Comparative Guide to Fmoc-Orn(Fmoc)-OH Performance in Automated Peptide Synthesizers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and overall success of the synthesis. The non-proteinogenic amino acid L-ornithine is a crucial component in many synthetic peptides, offering a versatile side chain for modifications, cyclization, or as a substitute for lysine. The choice of protecting group for the δ-amino function of ornithine significantly impacts the synthetic strategy and outcomes. This guide provides an in-depth technical comparison of Fmoc-Orn(Fmoc)-OH with other commonly used orthogonally protected ornithine derivatives, supported by a detailed experimental framework for performance benchmarking in automated synthesizers.
Introduction: The Critical Role of Ornithine and its Protection Strategy in SPPS
Ornithine's primary amine side chain offers a reactive handle for various chemical modifications, making it a valuable building block in peptide chemistry. In Fmoc-based SPPS, both the α-amino and δ-amino groups of ornithine must be protected to ensure selective peptide bond formation. While the α-amino group is temporarily protected by the base-labile Fmoc group, the δ-amino group requires a more stable protecting group that can be selectively removed at a later stage. This "orthogonal" protection scheme is fundamental for synthesizing complex peptides with specific side-chain functionalities.[1]
Fmoc-Orn(Fmoc)-OH presents a scenario where both the α- and δ-amino groups are protected by the same Fmoc group. This derivative is typically used when simultaneous deprotection of both amino groups is desired, or when the δ-amino group is intended to be acylated or otherwise modified after the initial Fmoc removal from the α-amino group. However, its utility is often compared against other derivatives offering different orthogonal protection strategies.
This guide will focus on a comparative performance analysis between Fmoc-Orn(Fmoc)-OH and two widely used alternatives:
-
Fmoc-Orn(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is acid-labile and provides a robust orthogonal protection strategy.[2]
-
Fmoc-Orn(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed under milder acidic conditions than the Boc group, offering another level of selectivity.
Experimental Design for Performance Benchmarking
To objectively evaluate the performance of these ornithine derivatives in an automated synthesizer, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear comparison of key performance indicators.
Materials and Instrumentation
-
Resin: Rink Amide resin (100-200 mesh) is a suitable choice for producing C-terminally amidated peptides.[3]
-
Amino Acids: High-purity Fmoc-amino acids are essential for reliable synthesis.[4]
-
Reagents:
-
Deprotection: 20% piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[3]
-
Coupling: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.
-
Cleavage: A standard cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
-
Automated Peptide Synthesizer: Any modern automated peptide synthesizer capable of performing Fmoc-SPPS.
-
Analytical Equipment:
Model Peptides
To assess performance in different contexts, two model peptides will be synthesized:
-
Model Peptide 1 (Linear): A simple linear peptide to evaluate basic coupling efficiency and potential side reactions.
-
Sequence: Ac-Tyr-Gly-Gly-Phe-Orn-NH2
-
-
Model Peptide 2 (Aggregation-prone): A sequence known to be prone to aggregation to test the performance under more challenging conditions.
-
Sequence: Ac-Val-Ala-Val-Ala-Orn-Gly-NH2
-
Experimental Workflow
The following diagram illustrates the workflow for the comparative study.
Detailed Synthesis Protocol (Automated Synthesizer)
The following is a generalized protocol for a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
Prepare a solution of the corresponding Fmoc-amino acid (0.5 M), HCTU (0.5 M), and DIPEA (1 M) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 30-45 minutes. For challenging couplings, a double coupling can be performed.[9]
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing: Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Analysis
-
HPLC Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm and 280 nm.[7]
-
Calculate the purity based on the peak area of the main product relative to the total peak area.
-
-
Mass Spectrometry:
-
Analyze the main peak fraction from HPLC or the crude product by mass spectrometry to confirm the molecular weight of the desired peptide.[8]
-
Performance Comparison: Key Metrics and Expected Outcomes
The performance of each ornithine derivative will be evaluated based on the following key metrics.
Coupling Efficiency
How to Measure: Coupling efficiency can be indirectly assessed by the purity of the crude peptide. Incomplete coupling leads to deletion sequences, which will appear as separate peaks in the HPLC chromatogram.[10]
Expected Outcome:
-
Fmoc-Orn(Fmoc)-OH: May exhibit slightly lower coupling efficiency due to the potential for steric hindrance from the two Fmoc groups.
-
Fmoc-Orn(Boc)-OH & Fmoc-Orn(Mtt)-OH: Generally expected to show high coupling efficiency, similar to other standard Fmoc-amino acids.
Purity of Crude Peptide
How to Measure: As determined by the main peak area percentage in the HPLC chromatogram of the crude product.[5]
Expected Outcome:
-
A higher purity percentage indicates a more efficient and cleaner synthesis. The purity profile will reveal the presence of deletion sequences, byproducts from side reactions, or incomplete deprotection.
Side Reactions
How to Measure: Identification of unexpected peaks in the HPLC chromatogram and their characterization by mass spectrometry.
Potential Side Reactions:
-
Fmoc-Orn(Fmoc)-OH:
-
Incomplete Deprotection: The presence of a peak corresponding to the peptide with one or both Fmoc groups still attached.
-
Premature δ-Fmoc removal: If the δ-Fmoc group is prematurely cleaved during subsequent piperidine treatments, this could lead to undesired side-chain reactions.
-
-
General SPPS Side Reactions:
Data Summary Table
The following table provides a template for summarizing the expected comparative data for the linear model peptide (Ac-Tyr-Gly-Gly-Phe-Orn-NH2).
| Derivative | Expected Crude Purity (%) | Major Impurities (Expected) | Notes |
| Fmoc-Orn(Fmoc)-OH | 80-90% | Deletion sequence (-Orn), incompletely deprotected peptide (+Fmoc) | Potential for slightly lower purity due to steric hindrance and deprotection challenges. |
| Fmoc-Orn(Boc)-OH | >90% | Deletion sequence (-Orn) | Generally reliable performance with a well-established protecting group. |
| Fmoc-Orn(Mtt)-OH | >90% | Deletion sequence (-Orn) | Similar performance to Fmoc-Orn(Boc)-OH, with the advantage of milder side-chain deprotection conditions. |
Discussion and Recommendations
The choice of ornithine derivative is highly dependent on the specific requirements of the peptide being synthesized.
-
Fmoc-Orn(Fmoc)-OH: This derivative is best suited for applications where the δ-amino group is intended for modification after the initial α-Fmoc removal, or when simultaneous deprotection is acceptable. However, researchers should be mindful of the potential for lower coupling efficiency and incomplete deprotection.
-
Fmoc-Orn(Boc)-OH: This is a robust and widely used derivative that provides excellent orthogonality. It is the recommended choice for most standard applications where the ornithine side chain needs to be deprotected under acidic conditions.
-
Fmoc-Orn(Mtt)-OH: This derivative offers an even milder deprotection condition for the side chain compared to Boc, making it ideal for peptides containing other acid-sensitive moieties. The Mtt group can be selectively cleaved while leaving Boc and other more acid-stable groups intact.
Conclusion
Benchmarking the performance of different protected amino acids is crucial for optimizing peptide synthesis protocols. While Fmoc-Orn(Fmoc)-OH has its specific applications, for general-purpose synthesis in automated systems, Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mtt)-OH are likely to provide higher crude purity and a more straightforward synthetic workflow. The experimental framework outlined in this guide provides a robust methodology for researchers to perform their own comparative studies and make informed decisions based on empirical data. By carefully selecting the appropriate building blocks and optimizing synthesis parameters, researchers can significantly enhance the success rate and quality of their synthetic peptides.
References
-
Aapptec. (n.d.). Fmoc-Orn(Dde)-OH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Zhang, C., et al. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 10, 869525. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-452. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Collins, J. M., & Leadbeater, N. E. (2007). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 72(19), 7041–7044. [Link]
-
Zhang, C., et al. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Kent, S. B., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptides, 6(2), 291-297. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. almacgroup.com [almacgroup.com]
- 6. bachem.com [bachem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. biotage.com [biotage.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Orn(Fmoc)-OH
As researchers and drug development professionals, our work with specialized reagents like Nα,Nδ-Bis(fluoren-9-ylmethoxycarbonyl)-L-ornithine, or Fmoc-Orn(Fmoc)-OH, underpins the synthesis of complex peptides.[1] However, our responsibility extends beyond the successful execution of a synthesis protocol; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive framework for managing Fmoc-Orn(Fmoc)-OH waste, ensuring the safety of laboratory personnel and the protection of our environment.
The core principle of chemical waste management is rooted in the Resource Conservation and Recovery Act (RCRA) , which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[2][3] This means that from the moment a chemical enters your lab to its final disposal, its handling is a matter of regulatory compliance and professional diligence.
Section 1: Hazard Assessment and Characterization
Before disposing of any chemical, a thorough understanding of its hazards is paramount. While Fmoc-Orn(Fmoc)-OH is not classified as an acutely hazardous substance under most regulations, it is a chemical irritant and must be handled with care.[4][5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel have access to information on the hazards of the chemicals they work with, typically through Safety Data Sheets (SDS).[6][7]
The causality behind treating this compound as a regulated chemical waste, despite a lack of acute toxicity, is twofold:
-
Irritant Properties: Direct contact can cause skin and eye irritation, and inhalation of the dust can lead to respiratory tract irritation.[5][8]
-
Environmental Responsibility: Discharging laboratory chemicals into the sewer system is broadly prohibited, as wastewater treatment facilities are not designed to process them, leading to potential environmental harm.[4][9][10]
For quick reference, the essential safety and regulatory data are summarized below.
| Parameter | Description | Reference Source |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | American Elements[5] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. | AAPPTec, LLC[11] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a N95 dust mask if dust is generated. | Sigma-Aldrich[12], ChemicalBook[13] |
| Regulatory Framework | U.S. EPA Resource Conservation and Recovery Act (RCRA); OSHA Laboratory Standard (29 CFR 1910.1450). | U.S. EPA[2], OSHA[6] |
| Disposal Classification | Non-RCRA Hazardous Waste (in most jurisdictions). Must be disposed of as chemical waste, not as common trash or down the drain. | Northwestern University[10] |
Section 2: The Disposal Workflow: A Visual Guide
Proper disposal is a process of systematic segregation. Different waste streams generated from the use of Fmoc-Orn(Fmoc)-OH must not be mixed. This diagram illustrates the decision-making process for correctly routing waste from its point of generation to the appropriate accumulation container.
Section 3: Step-by-Step Disposal Protocols
Each protocol described below is a self-validating system. By following these steps, you ensure compliance with institutional policy and external regulations, thereby protecting yourself and your organization.
Protocol 3.1: Unused or Expired Solid Fmoc-Orn(Fmoc)-OH
This protocol applies to the pure, solid chemical that is no longer needed.
-
Assessment : Confirm that the material is waste. Do not leave unwanted chemicals on the shelf, as this can lead to degradation and create greater hazards over time.
-
Containment : Ensure the chemical is in its original, tightly sealed container. If the original container is compromised, place it inside a larger, compatible, and sealable container (an "overpack").
-
Labeling : The container must be labeled as hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which typically include:
-
The words "Hazardous Waste".
-
The full chemical name: "Fmoc-Orn(Fmoc)-OH" or "Nα,Nδ-Bis(fluoren-9-ylmethoxycarbonyl)-L-ornithine".
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant").
-
-
Segregation & Storage : Store the labeled waste container in a designated satellite accumulation area. This area should be away from drains and incompatible materials.
-
Pickup Request : Contact your institution's EHS department to schedule a pickup for disposal.
Protocol 3.2: Contaminated Labware & Personal Protective Equipment (PPE)
This protocol covers solid items that have come into direct contact with Fmoc-Orn(Fmoc)-OH.
-
Collection : At the point of use (e.g., in a chemical fume hood), collect all contaminated solid waste in a designated container. This includes:
-
Gloves
-
Weighing paper or boats
-
Contaminated paper towels or bench protectors
-
Pipette tips
-
-
Container : The collection container should be a sturdy, leak-proof container with a lid, lined with a plastic bag.
-
Labeling : Label the container as "Solid Chemical Waste" or as required by your EHS office. The primary contaminants, including Fmoc-Orn(Fmoc)-OH, should be listed.
-
Disposal : When the container is full, seal the bag, close the container lid, and arrange for pickup by your EHS department. This waste stream must not be placed in the regular trash.[10]
Protocol 3.3: Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Orn(Fmoc)-OH is used in SPPS, a process that generates significant liquid waste, primarily from the repeated coupling and deprotection steps.[14][15] The Fmoc protecting group is cleaved using a base, typically piperidine in a solvent like dimethylformamide (DMF).
-
Waste Stream Identification : The liquid waste will contain not only the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) but also residual solvents, coupling reagents, and other byproducts. This entire mixture is considered hazardous waste.
-
Collection : Collect all liquid waste from the synthesizer or manual synthesis vessel into a designated, compatible hazardous waste container.
-
Causality : The choice of container material is critical. For organic solvents like DMF, a high-density polyethylene (HDPE) or glass container is appropriate. Never use a metal can for corrosive waste.[16]
-
-
Segregation : This waste is typically non-halogenated organic waste. It must be kept separate from halogenated solvent waste (e.g., dichloromethane, DCM), acidic waste, and basic waste to prevent dangerous chemical reactions.[17]
-
Labeling and Handling :
-
Label the container with "Hazardous Waste" and list all components (e.g., "DMF, Piperidine, Peptide Synthesis Waste").
-
Keep the container tightly sealed when not actively adding waste to it. Evaporation is not an acceptable method of disposal.[10]
-
Store the container in a designated satellite accumulation area with secondary containment.
-
-
Disposal : When the container is full or has reached its accumulation time limit (per institutional policy), contact EHS for pickup.
By adhering to these detailed protocols, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the benchtop to the broader community.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Orn(Aloc)-OH. Retrieved from [Link]
-
AAPPTec, LLC. (2021). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]
-
American Elements. (n.d.). Fmoc-Orn-OH.HCl Safety Data Sheet. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Orn(Dde)-OH. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (2023). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]
-
YouTube. (2025). What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Retrieved from [Link]
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Absorbents Online. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. peptide.com [peptide.com]
- 5. americanelements.com [americanelements.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. Fmoc-Orn(Alloc)-OH 95% | CAS: 147290-11-7 | AChemBlock [achemblock.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Orn(Boc)-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
- 16. acewaste.com.au [acewaste.com.au]
- 17. usbioclean.com [usbioclean.com]
Operational Safety Guide: Handling Fmoc-Orn(Fmoc)-OH in Peptide Synthesis
[1]
Executive Summary & Risk Profile
Fmoc-Orn(Fmoc)-OH (
While often classified under GHS as a Skin/Eye Irritant (Category 2) and STOT SE 3 (Respiratory Irritant) , the operational danger lies in two specific areas:[1]
-
Fine Particulate Dispersion: The double-Fmoc protection creates a low-density, electrostatic powder prone to aerosolization during weighing.[1]
-
Solvent Synergy: Once solubilized in bipolar aprotic solvents (DMF, NMP), the reagent acts as a vehicle, potentially facilitating the dermal absorption of the solvent itself.
The Golden Rule of SPPS Safety: Treat the solid reagent as an inhalation risk and the solvated reagent as a permeation risk.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to create a barrier system that validates its own integrity.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double-Gloved) Inner: 4 mil (0.10 mm)Outer:[1] 5-8 mil (Long Cuff) | Permeation Dynamics: Fmoc-Orn(Fmoc)-OH is typically dissolved in DMF or NMP.[1] Standard latex degrades rapidly in these solvents. Double gloving ensures that if the outer glove is compromised by solvent splash, the inner glove provides a temporary barrier while you doff the outer layer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Defense: Standard safety glasses allow fine electrostatic dust to bypass the lens from the side. Goggles seal the ocular cavity against both floating dust during weighing and splashes during solubilization. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering Control: The primary defense is the laminar flow of a certified Chemical Fume Hood. If weighing must occur on an open bench (not recommended), a fit-tested N95 is mandatory to prevent alveolar deposition of the micro-particulates.[1] |
| Body Protection | Lab Coat (High-Neck) Cotton/Polyester Blend | Dermal Shielding: Synthetic-only coats can generate static charge, attracting the Fmoc-powder to the user.[1] A blend minimizes static while providing splash resistance. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Solid State)
Risk: Inhalation of dust and static dispersion.[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance. Fmoc-Orn(Fmoc)-OH is highly electrostatic; without neutralization, the powder will "jump" from the spatula, contaminating the balance enclosure.[1]
-
Draft Shielding: Ensure the balance draft shield is active. Weighing should occur inside a fume hood, but with the sash lowered to the working height to maintain face velocity (100 fpm) without creating turbulence that scatters the powder.
-
The "tap-transfer" technique: Do not scoop aggressively. Tap the spatula gently to dispense.
-
Self-Validation: Inspect the area around the weigh boat after transfer. Visible white dust indicates a failure in static control or transfer technique.
-
Phase B: Solubilization (Liquid State)
Risk: Splash and dermal absorption.[1]
-
Solvent Addition: Add the solvent (DMF/NMP) slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Vortexing: Cap the vial tightly before vortexing.
-
Note: Due to the two hydrophobic Fmoc groups, this derivative dissolves slower than Fmoc-Ala-OH or Fmoc-Gly-OH.[1] Visual clarity is the endpoint.
-
-
Spill Management: If the solution spills, cover immediately with an absorbent pad. Do not wipe; blotting prevents spreading the solvent surface area.
Workflow Visualization
The following diagram outlines the safety checkpoints across the reagent's lifecycle in the lab.
Caption: Operational workflow for Fmoc-Orn(Fmoc)-OH highlighting critical transition points from solid storage to liquid waste streams. Red nodes indicate high-risk handling phases.[1]
Disposal Logistics
Proper disposal is legally required and environmentally critical.
Solid Waste (Dry)[1]
-
Items: Weigh boats, contaminated gloves, paper towels used for dry spills.
-
Container: Hazardous Solid Waste Drum (labeled "Debris contaminated with Amino Acid Derivatives").[1]
-
Protocol: Double-bag in clear polyethylene bags before placing in the drum to prevent dust release upon drum opening.
Liquid Waste (Wet)[1]
-
Items: Excess reaction solution, rinsate from vials.
-
Container: Non-Halogenated Organic Waste (unless DCM was used, then Halogenated).
-
Compatibility Check: Ensure the waste stream is compatible with basic amines (like piperidine) often found in SPPS waste, although Fmoc-Orn(Fmoc)-OH itself is slightly acidic to neutral.[1]
-
Self-Validation: Verify the waste container is not bulging (pressure buildup) and is properly grounded during transfer to prevent static ignition of solvent vapors.
Emergency Response
-
Inhalation: Move to fresh air immediately. The dust can cause mechanical irritation to the upper respiratory tract. If breathing is difficult, seek medical attention [1].
-
Eye Contact: Flush with water for 15 minutes. The hydrophobic nature of the powder may make it difficult to rinse out; use an eye wash station with a strong flow [2].
-
Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol or organic solvents to wash skin, as this will dissolve the Fmoc-amino acid and increase skin permeation [3].
References
-
Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: Fmoc-Orn(Boc)-OH (Analogous Hazard Profile). Retrieved from [1]
-
Merck Millipore. (2023). Fmoc-Orn(Mtt)-OH Material Safety Data Sheet. Retrieved from [1]
-
National Institutes of Health (NIH). (2024). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [1]
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
